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Bombesin acetate

Cat. No.: B10825733
M. Wt: 1679.9 g/mol
InChI Key: KWYGODXEILBTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Peptide Discovery and Early Research Models

The journey into the world of peptides began in the early 20th century, with Emil Fischer's pioneering work on amino acid chains, which he named peptides in 1902. nih.gov This foundational research paved the way for the discovery of numerous biologically active peptides. A significant milestone was the discovery of secretin by Starling and Bayliss, which was the first substance to be characterized as a hormone and is a peptide. multispaninc.com The field advanced further with the discovery of Substance P in 1931 and the synthesis of oxytocin (B344502) in 1953, the first peptide hormone to be sequenced and synthesized. nih.govmultispaninc.com

Amidst this era of peptide discovery, bombesin (B8815690) was first isolated in 1971 by Anastasi and Erspamer from the skin of the European fire-bellied toad, Bombina bombina. pnas.orgnih.gov Amphibian skin has proven to be a rich source of bioactive peptides, including bombesin and its analogs. wikipedia.orgnih.gov Early research on bombesin revealed its potent effects on various physiological processes in mammals, including the stimulation of gastrin release from G cells and effects on smooth muscle contraction. nih.govumn.edu These initial findings in animal models established bombesin as a significant subject of scientific inquiry, prompting further investigation into its mechanisms of action and its potential mammalian counterparts.

Mammalian Bombesin-Related Peptides and Receptor Families in Research

Following the discovery of bombesin in amphibians, researchers identified two primary mammalian homologs: Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB). nih.govnih.gov GRP, a 27-amino acid peptide, was originally isolated from porcine gastric tissue and is considered the mammalian equivalent of bombesin due to its structural and functional similarities. researchgate.netnih.gov NMB is a decapeptide first identified in the porcine spinal cord. nih.gov These peptides are widely distributed throughout the central and peripheral nervous systems of mammals. nih.govjneurosci.org

The biological effects of bombesin-related peptides are mediated through a family of G protein-coupled receptors (GPCRs), known as the bombesin receptors. wikipedia.org There are three main subtypes of bombesin receptors in mammals:

BB1 Receptor (NMBR): This receptor shows a higher affinity for Neuromedin B. wikipedia.org

BB2 Receptor (GRPR): This receptor has a high affinity for Gastrin-Releasing Peptide and bombesin. researchgate.net

BB3 Receptor (BRS-3): This is an orphan receptor, meaning its natural endogenous ligand has not yet been definitively identified. multispaninc.comnih.gov

The differential expression and affinity of these receptors for their respective ligands allow for a wide range of physiological and pathophysiological responses.

Table 1: Mammalian Bombesin Receptor Family

Receptor Subtype Primary Endogenous Ligand(s) Key Research Areas of Involvement
BB1 (NMBR) Neuromedin B (NMB) Regulation of pituitary-thyroid function, fear/anxiety behavior, satiety, tumor growth. nih.govnih.govphysiology.org
BB2 (GRPR) Gastrin-Releasing Peptide (GRP) Pruritus (itch) signaling, lung development and injury, intestinal mucosal defense, learning and memory, tumor growth. nih.govnih.govtaylorandfrancis.com
BB3 (BRS-3) Orphan Receptor Glucose and insulin (B600854) regulation, metabolic homeostasis, feeding behavior, body temperature, tumor growth. nih.govguidetopharmacology.orgnih.gov

Bombesin Acetate (B1210297) as a Research Probe and Model Compound

Bombesin acetate serves as an invaluable tool in academic research due to its ability to potently and specifically interact with bombesin receptors. Its use as a research probe has been instrumental in elucidating the physiological roles of the bombesin peptide family and their receptors.

Probing Physiological Functions: Researchers utilize this compound to investigate a multitude of biological processes. For instance, central administration of bombesin has been shown to suppress food intake, highlighting its role in satiety and energy homeostasis. jneurosci.org Studies using bombesin and its analogs have also been crucial in understanding the mechanisms of smooth muscle contraction, gastrointestinal motility, and thermoregulation. nih.govnih.gov

Model in Cancer Research: A significant area of research involving this compound is oncology. The gastrin-releasing peptide receptor (GRPR/BB2) is frequently overexpressed in various human cancers, including prostate, breast, lung, and pancreatic cancers. nih.govtaylorandfrancis.commdpi.com This overexpression makes bombesin and its analogs excellent candidates for tumor imaging and targeted therapies. Radiolabeled bombesin analogs are being developed for use in PET and SPECT imaging to visualize GRPR-positive tumors. snmjournals.orgresearchgate.net Furthermore, bombesin-based peptide-drug conjugates are being investigated as a means to selectively deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. mdpi.comnih.gov

Investigating Receptor Signaling: this compound is used as a model compound to study the intricate signaling pathways activated by bombesin receptors. Activation of these G protein-coupled receptors leads to downstream signaling cascades, such as the activation of phospholipase C and subsequent mobilization of intracellular calcium. researchgate.net By stimulating these receptors with this compound, researchers can dissect the molecular mechanisms that underlie the diverse physiological and pathological effects of the bombesin peptide family.

Table 2: Research Applications of this compound

Research Area Specific Application Key Findings from Bombesin as a Model
Neuroscience Investigation of satiety and feeding behavior. Central administration of bombesin reduces food intake, implicating bombesin receptors in the regulation of appetite. jneurosci.org
Gastroenterology Study of gastrointestinal hormone release and motility. Bombesin stimulates the release of gastrin and influences smooth muscle contraction in the gut. nih.govumn.edu
Oncology Development of targeted cancer diagnostics and therapeutics. Radiolabeled bombesin analogs can be used to image tumors overexpressing GRPR. Bombesin-drug conjugates show potential for targeted cancer therapy. mdpi.comsnmjournals.orgnih.gov
Pharmacology Elucidation of G protein-coupled receptor signaling pathways. Bombesin-induced receptor activation is a model for studying phospholipase C activation and calcium signaling. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H114N24O20S B10825733 Bombesin acetate

Properties

Molecular Formula

C73H114N24O20S

Molecular Weight

1679.9 g/mol

IUPAC Name

acetic acid;N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

InChI

InChI=1S/C71H110N24O18S.C2H4O2/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;1-2(3)4/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);1H3,(H,3,4)

InChI Key

KWYGODXEILBTFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.CC(=O)O

Origin of Product

United States

Bombesin Receptor Subtypes and Ligand Interactions

Gastrin-Releasing Peptide Receptor (GRPR/BB₂) Pharmacology

The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB₂, is a 384-amino acid protein in humans, encoded by the GRPR gene on the X chromosome. guidetopharmacology.org It exhibits a high affinity for gastrin-releasing peptide (GRP), a mammalian analogue of bombesin (B8815690). 7tmantibodies.com Studies on human receptors demonstrate that GRP is significantly more selective for GRPR than for the Neuromedin B receptor. nih.gov Specifically, the human GRPR has a 647-fold higher affinity for GRP than for neuromedin B (NMB). nih.gov Bombesin itself, along with other natural peptides like alytesin (B13181) and neuromedin C (a cleavage product of GRP), binds to the human GRPR with high affinity, showing IC₅₀ values in the low nanomolar range (0.12-0.5 nM). nih.gov

Activation of GRPR triggers a wide array of physiological responses. In the central nervous system (CNS), it is involved in regulating circadian rhythms, body temperature, fear and anxiety modulation, and pruritic (itch) responses. 7tmantibodies.com Peripherally, GRPR activation stimulates gastrointestinal functions, including hormone release, smooth muscle contraction, and pancreatic and intestinal secretions. guidetopharmacology.org7tmantibodies.com

Neuromedin B Receptor (NMBR/BB₁) Pharmacology

The Neuromedin B Receptor (NMBR), or BB₁, is a 390-amino acid protein in humans. guidetopharmacology.org In contrast to GRPR, NMBR shows a marked preference for neuromedin B (NMB). nih.gov The human NMBR has a 640-fold higher affinity for NMB than for GRP. nih.gov While bombesin is an agonist at this receptor, NMB is the most selective endogenous ligand. nih.gov The activation of NMBR is known to regulate a variety of processes, including satiety, fear responses, and tumor growth. nih.gov The principal signaling pathway involves the activation of phospholipase Cβ (PLCβ) and protein kinase C (PKC), which can lead to the excitation of specific neuronal populations, such as those in the central lateral amygdala. nih.gov

Bombesin Receptor Subtype 3 (BRS-3/BB₃) Characterization

Bombesin Receptor Subtype 3 (BRS-3 or BB₃) is a 399-amino acid protein in humans, with its gene also located on the X chromosome. nih.govwikipedia.org It is classified as an orphan receptor because no endogenous, high-affinity natural ligand has been identified. wikipedia.orgnih.gov Naturally occurring bombesin-related peptides, including bombesin, GRP, and NMB, all exhibit low affinity (IC₅₀ > 1 µM) for BRS-3. nih.gov Despite the lack of a known natural ligand, BRS-3 is a subject of significant research interest. Studies involving BRS-3 knockout mice have revealed its crucial role in energy homeostasis, glucose metabolism, regulation of feeding, and body weight. nih.govnih.govresearchgate.net The discovery of synthetic agonists has facilitated the study of its physiological functions, which are primarily mediated through the central nervous system. nih.gov

Comparative Receptor Binding Profiles Across Species in Research Models

The study of bombesin (Bn) and its related peptides is complicated by significant pharmacological differences observed across various species. Despite a high degree of sequence homology in bombesin receptors among species like humans, rats, and mice, these differences can profoundly impact the binding characteristics of ligands. snmjournals.orgsnmjournals.org This variability underscores the importance of selecting appropriate animal models in the development and validation of bombesin-based therapeutics for human use. snmjournals.orgnih.gov

Research has demonstrated that a given bombesin-like peptide can function as an agonist in one species and an antagonist in another. snmjournals.org Therefore, data derived solely from nonhuman models cannot always be reliably extrapolated to human physiology. snmjournals.org The three main mammalian bombesin receptor subtypes—the neuromedin B receptor (NMBR or BB₁), the gastrin-releasing peptide receptor (GRPR or BB₂), and the orphan bombesin receptor subtype-3 (BRS-3 or BB₃)—each exhibit distinct binding profiles that can vary between species. snmjournals.orgnih.gov

Gastrin-Releasing Peptide Receptor (GRPR/BB₂) Variations

The GRPR is a primary target for cancer imaging and therapy due to its overexpression in various human tumors. nih.govmdpi.com However, studies reveal considerable discrepancies in ligand binding between rodent and human GRPRs. For instance, a comparative study of two bombesin analogs, Demobesin 1 and Z-070, showed that both ligands have a similarly high affinity for the rat GRPR expressed in AR4-2J cell membranes. snmjournals.orgnih.gov In stark contrast, when tested on human GRPR expressed in PC-3 cancer cells, Demobesin 1 displayed an 11- to 15-fold higher affinity than Z-070 and its metallated versions. snmjournals.orgnih.gov This difference in affinity translated to in vivo studies, where the uptake of a radiolabeled Demobesin 1 was two- to three-fold higher in human PC-3 tumor xenografts in mice compared to a radiolabeled Z-070 analog. snmjournals.orgnih.govcapes.gov.br

In humans, the GRPR (BB₂) has a significantly higher affinity for gastrin-releasing peptide (GRP) than for neuromedin B (NMB), with some studies reporting a selectivity of more than 50-fold. guidetopharmacology.org A detailed analysis showed that GRP has over 2500 times higher affinity for the human BB₂ receptor than for the human BB₁ receptor. guidetopharmacology.org

Neuromedin B Receptor (NMBR/BB₁) Variations

The NMBR (BB₁) also shows species-dependent binding characteristics. In both human and rat models, the BB₁ receptor has a substantially higher affinity for NMB than for GRP, often exceeding a 100-fold difference. guidetopharmacology.org A study comparing human BB₁ and BB₂ receptors found that NMB exhibits over 600-fold selectivity for the human BB₁ receptor over the human BB₂ receptor. guidetopharmacology.org Bombesin itself, along with frog-skin peptides like ranatensin (B1678805) and litorin, demonstrates relatively high affinity for the BB₁ receptor, though typically less than that of NMB. guidetopharmacology.orgdoi.org

Bombesin Receptor Subtype-3 (BRS-3/BB₃) Variations

The most striking species differences are often observed with the BRS-3 receptor. snmjournals.org BRS-3 is an orphan receptor, as its natural ligand remains unidentified, and it displays low affinity for all known naturally occurring bombesin-related peptides in all species characterized. guidetopharmacology.orgnih.govnih.gov However, synthetic ligands have been developed that interact with BRS-3, and their binding affinity can vary dramatically between species.

A notable example is the synthetic analog [d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]bombesin(6–14). This peptide has the unique property of binding with high affinity to human BRS-3, as well as to all human BB₁ and BB₂ receptors. nih.govnih.gov However, it has a very low affinity for the BRS-3 receptor in rats and mice. nih.gov This discrepancy is attributed to variations in the fourth extracellular domains of the rat and human BB₃ receptors. guidetopharmacology.org This makes the analog a useful tool for studying human BRS-3 but unsuitable for corresponding studies in rodent models. nih.gov

The following interactive table summarizes key binding affinity data for various ligands across different species and receptor subtypes.

Table 1: Comparative Binding Affinities of Bombesin and Analogs

Ligand Receptor Subtype (Species/Cell Line) Binding Affinity (IC₅₀/Kᵢ) Citation(s)
Bombesin BB₁ (Human) 4 nM (Kᵢ) biorxiv.org
Bombesin BB₂ (Human) 0.07 nM (Kᵢ) biorxiv.org
Demobesin 1 GRP-R (Rat / AR4-2J cells) 0.17–0.45 nmol/L (IC₅₀) snmjournals.orgnih.gov
Demobesin 1 GRP-R (Human / PC-3 cells) 0.35 ± 0.33 nmol/L (IC₅₀) snmjournals.org
Z-070 GRP-R (Rat / AR4-2J cells) 0.17–0.45 nmol/L (IC₅₀) snmjournals.orgnih.gov
Z-070 & Analogs GRP-R (Human / PC-3 cells) 3.87–5.14 nmol/L (IC₅₀) snmjournals.org
[d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn(6-14) BRS-3 (Human) 0.3–2 nM (IC₅₀) nih.gov
[d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn(6-14) BRS-3 (Rat / Mouse) Very Low Affinity nih.gov
Gastrin-Releasing Peptide (GRP) BB₂ (Human) >50-fold higher than NMB guidetopharmacology.org

These findings collectively highlight that interspecies variations in receptor pharmacology are a critical consideration in bombesin-related research, influencing the choice of experimental models and the interpretation of results for clinical applications. snmjournals.org

Intracellular Signal Transduction Pathways Mediated by Bombesin Acetate

G Protein Coupling Mechanisms

The initial and pivotal step in bombesin-mediated signaling is the activation of specific heterotrimeric G proteins. Bombesin (B8815690) receptors predominantly couple to the Gq/11 and G12/13 families of G proteins, which serve as molecular switches to propagate the signal downstream. nih.govnih.govuni-heidelberg.de

Gq/11 and G12/13 Pathway Activation

Upon bombesin binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunits of Gq/11 and G12/13 proteins, leading to their activation. nih.gov This activation results in the dissociation of the Gα subunit from the Gβγ dimer, both of which can then interact with and modulate the activity of various downstream effector molecules. nih.gov The coupling of bombesin receptors to both Gq/11 and G12/13 allows for the simultaneous activation of distinct signaling cascades, contributing to the diversity of cellular responses elicited by bombesin. oup.comnih.gov For instance, in small cell lung carcinoma cells, bombesin activates the GRP-R-Gα12/13-Rho-NF-κB signaling cascade. nih.gov Similarly, GPCRs for bombesin have been shown to couple to G12/13 in various cell types. oup.com

Regulation of Phospholipase C (PLC) and Inositol (B14025) Phosphate (B84403) Metabolism

The activation of the Gq/11 pathway by bombesin directly leads to the stimulation of phospholipase C (PLC)-β isoforms. nih.govuni-heidelberg.demdpi.com Activated PLC is a key enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com

Studies in Swiss 3T3 cells have demonstrated that bombesin-induced generation of inositol phosphates is potentiated by the GTP analog guanosine (B1672433) 5'-[γ-thio]triphosphate (GTP[S]) and inhibited by the GDP analog guanosine 5'-[β-thio]diphosphate, confirming the involvement of a G protein in coupling the bombesin receptor to PLC. nih.govresearchgate.net In GH4C1 pituitary tumor cells, bombesin stimulates the formation of inositol monophosphate, bisphosphate, and trisphosphate with a potency (Km) of 30 nM. nih.gov

Cell LineAgonistEffect on Inositol Phosphate MetabolismReference
Swiss 3T3 cellsBombesinPotentiated by GTP[S], inhibited by GDP[β-S] nih.govresearchgate.net
GH4C1 cellsBombesinStimulated formation of IP1, IP2, IP3 (Km = 30 nM) nih.gov

Cytosolic Calcium Mobilization and Signaling

The generation of IP3 by PLC activation triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, by binding to IP3 receptors on the organelle's membrane. nih.gov This leads to a rapid and transient increase in the cytosolic free calcium concentration ([Ca2+]i). nih.govnih.gov

In human small cell lung cancer cell lines, bombesin-related peptides induce a rapid and transient increase in [Ca2+]i, with responses observed at concentrations as low as 1 nM. nih.gov This calcium mobilization is derived, at least in part, from internal stores. nih.gov Similarly, in quiescent Swiss 3T3 cells, bombesin causes a rapid and transient increase in [Ca2+]i. nih.gov This response can become desensitized upon repeated stimulation. nih.gov Furthermore, in prostate cancer cells, cellular Ca2+ has been shown to be involved in bombesin-induced signaling events. nih.gov

Cell TypeAgonistEffect on Cytosolic CalciumKey FindingsReference
Small cell lung cancer cellsTyr4-bombesin, GRPRapid and transient increase in [Ca2+]iResponse at ≥ 1 nM, derived from internal stores nih.gov
Swiss 3T3 cellsBombesinRapid and transient increase in [Ca2+]iShows homologous desensitization nih.gov
Prostate cancer cellsBombesinInvolved in EGFR transactivation and ERK phosphorylationCellular Ca2+ is a key mediator nih.gov

Diacylglycerol (DAG) Generation and Protein Kinase C (PKC) Activation

The second product of PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it functions as a critical activator of the protein kinase C (PKC) family of serine/threonine kinases. nih.govnih.gov The generation of DAG, along with the increase in intracellular calcium, leads to the translocation of conventional and novel PKC isoforms from the cytosol to the plasma membrane, where they become active. nih.gov

In quiescent Swiss 3T3 cells, bombesin stimulates the phosphorylation of an 80-kDa protein, a major substrate of PKC, indicating PKC activation. nih.govsemanticscholar.org This activation is rapid, with enhancement in phosphorylation detected as early as 10 seconds after bombesin addition. semanticscholar.orgnih.gov The use of a diacylglycerol kinase inhibitor, R 59022, potentiated bombesin-stimulated PKC activity, further confirming the role of DAG in this process. nih.gov Activated PKC can then phosphorylate a wide array of cellular proteins, leading to diverse physiological responses.

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades

In addition to the PLC-mediated pathway, bombesin is a potent activator of the mitogen-activated protein kinase (MAPK) cascades, which are crucial for regulating cell growth, proliferation, and differentiation.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

One of the most well-characterized MAPK pathways activated by bombesin is the extracellular signal-regulated kinase (ERK1/2) pathway. nih.gov In Swiss 3T3 cells, bombesin induces a marked and persistent activation of MEK-1 (a MAPKK) and subsequently ERK1 (p42mapk) and p90rsk (a downstream target of ERK). nih.gov This activation is dependent on PKC activity. nih.gov

In prostate cancer cells, bombesin-induced activation of the MAP kinase pathway, as indicated by increased ERK phosphorylation, is linked to mitogenic responses. nih.gov Interestingly, this study revealed that the transactivation of the epidermal growth factor receptor (EGFR) is a required upstream event for bombesin-induced ERK phosphorylation. nih.gov The non-receptor tyrosine kinase Src and cellular Ca2+ were also implicated in this EGFR transactivation and subsequent ERK activation. nih.gov The inhibition of either EGFR transactivation or ERK activation was found to block bombesin-induced DNA synthesis in these cells. nih.gov

Cell TypeUpstream EventsDownstream EffectsKey FindingsReference
Swiss 3T3 cellsPKC activationMEK-1, ERK1 (p42mapk), and p90rsk activationActivation is independent of Raf-1 nih.gov
Prostate cancer cellsEGFR transactivation (mediated by Src and Ca2+)ERK phosphorylation, DNA synthesisEGFR transactivation is essential for ERK activation nih.gov

c-Jun N-terminal Kinase (JNK) and p38 MAPK Pathways

Bombesin receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) cascades, which include the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. nih.gov JNKs are responsive to stress stimuli and are involved in processes like T cell differentiation and apoptosis. wikipedia.org Their activation occurs through a dual phosphorylation of threonine and tyrosine residues. wikipedia.org The JNK pathway can be activated by bombesin and has been implicated in both promoting tumor cell growth and inducing apoptosis in response to chemotherapeutic drugs, suggesting its role is highly context-dependent. nih.gov

The p38 MAPK pathway is also activated by bombesin and is involved in the transcriptional activation of various genes. nih.govnih.gov For instance, in glial cells, the p38 MAPK pathway plays a significant role in the transcriptional activation of the inducible nitric-oxide synthase (iNOS) gene. nih.gov In human glioblastoma cells, a reduction in p38 has been observed following the knockdown of the gastrin-releasing peptide receptor (GRPR), a type of bombesin receptor. nih.gov

Pathway ComponentRole in Bombesin SignalingAssociated Cellular Processes
c-Jun N-terminal Kinase (JNK) Activated by bombesin receptor stimulation. nih.govApoptosis, cell differentiation, proliferation, inflammatory responses. wikipedia.orgmdpi.com
p38 MAPK Activated by bombesin receptor stimulation. nih.govTranscriptional activation of genes like iNOS. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade activated by bombesin receptors. nih.govyoutube.com This pathway is fundamental for cell survival and proliferation. nih.gov Upon activation by bombesin, PI3K catalyzes the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine-threonine kinase Akt. youtube.comyoutube.com

In neuroblastoma cell lines, the PI3K pathway is important for GRP-stimulated growth effects. nih.gov Knockdown of the GRPR in these cells leads to a decrease in phosphorylated Akt (p-Akt), which is a key driver of cell survival. nih.gov Furthermore, GRPR activation can lead to decreased expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, thereby amplifying the signaling through this pathway. nih.gov

ComponentFunction in Bombesin SignalingDownstream Effects
PI3K Activated by bombesin receptor stimulation. nih.govCatalyzes the formation of PIP3. youtube.com
Akt (Protein Kinase B) Activated by PIP3. youtube.comPromotes cell survival and proliferation; inhibits apoptosis. nih.govyoutube.com
PTEN Negatively regulates the PI3K pathway; its expression can be decreased by GRPR activation. nih.govInhibition of PTEN enhances PI3K/Akt signaling. nih.gov

Non-Receptor Tyrosine Kinase Activation (e.g., Src Kinases)

Bombesin treatment leads to the rapid and transient activation of non-receptor tyrosine kinases, particularly the Src family of kinases. nih.gov In Swiss 3T3 cells, bombesin induces a significant increase in the kinase activity of Src family members. nih.gov This activation is independent of protein kinase C and calcium. nih.gov

Src kinases are cytosolic enzymes that transfer a phosphate group to tyrosine residues in target proteins. youtube.com The activation of Src by bombesin is a crucial step in the signaling cascade that leads to the tyrosine phosphorylation of other proteins, such as focal adhesion kinase (FAK). nih.gov This pathway is involved in cell proliferation and differentiation. youtube.com

Modulation of Ion Channels and Membrane Potential

Bombesin can modulate the activity of various ion channels, leading to changes in membrane potential and cellular excitability. nih.govfrontiersin.org In cat gastric smooth muscle, bombesin causes depolarization, which is associated with an increased frequency of action potentials and phasic contractions. nih.gov This effect on the frequency of plateau action potentials appears to be independent of calcium influx. nih.gov

In neurons of the rat paraventricular thalamic nucleus, gastrin-releasing peptide (GRP), a bombesin-like peptide, induces sustained membrane depolarization. nih.gov This is achieved through the suppression of an inward rectifier potassium (K+) conductance and the activation of a non-selective cation conductance similar to the transient receptor potential vanilloid (TRPV) 1 channel. nih.gov The modulation of these ion channels is a key mechanism by which bombesin influences neuronal activity. nih.gov

Ion Channel/Membrane PropertyEffect of BombesinCellular Consequence
Membrane Potential Depolarization. nih.govnih.govIncreased cellular excitability, initiation of action potentials. nih.govnih.gov
Inward Rectifier K+ Channels Suppression. nih.govContributes to membrane depolarization. nih.gov
TRPV1-like Cation Channels Activation. nih.govContributes to membrane depolarization. nih.gov
Calcium Channels Spike potentials dependent on Ca2+ influx are observed, but the frequency of plateau potentials is not. nih.govIncreased amplitude of phasic contractions. nih.gov

Cross-talk with Other Growth Factor Receptor Systems (e.g., EGFR/HER Family Transactivation)

Bombesin receptors can engage in cross-talk with other growth factor receptor systems, most notably the epidermal growth factor receptor (EGFR)/HER family. nih.govrndsystems.com This process, known as transactivation, involves the activation of EGFR by signals originating from the bombesin receptor. rndsystems.comesmed.org

In some cancer cells, bombesin-like peptides can cause the tyrosine phosphorylation of EGFR. esmed.orgesmed.org This transactivation can be mediated by the activation of metalloproteinases, which cleave EGFR ligand precursors, releasing soluble ligands that then activate EGFR in an autocrine or paracrine fashion. rndsystems.com This cross-talk can contribute to the growth-stimulatory effects of bombesin in certain tumors. nih.gov The transactivation of the EGFR/HER family by bombesin receptors can involve the activation of PLC, mobilization of cellular calcium, PKC activation, and Src kinase activation. nih.gov

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Dependent Pathways

While the primary signaling pathway for bombesin involves Gq/11 and phospholipase C, there is evidence for its interaction with the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway. nih.govnih.gov The effects of cAMP on cell proliferation are cell-type specific, and it can stimulate proliferation through both PKA-dependent and PKA-independent pathways. nih.govnih.gov PKA, also known as cAMP-dependent protein kinase, is a family of enzymes whose activity is dependent on the cellular levels of cAMP. wikipedia.org

The intricate interplay between different signaling cascades means that bombesin-induced pathways can be modulated by the cAMP/PKA system. For example, some cellular responses to cAMP require PI3K-dependent signals, indicating a convergence of these pathways. nih.gov

Regulation of Gene Expression and Transcription Factors (e.g., AP-1, c-jun, jun-B, c-myc, c-fos)

A significant outcome of bombesin-mediated signal transduction is the regulation of gene expression through the activation of various transcription factors. nih.govnih.gov Bombesin has been shown to increase the mRNA levels of the proto-oncogenes c-fos and c-jun in small cell lung cancer (SCLC) cells. nih.gov The increase in c-fos and c-jun expression is transient and dependent on the concentration of bombesin. nih.gov

c-Jun, in combination with c-Fos, forms the AP-1 (Activator Protein-1) transcription factor. wikipedia.org The activation of JNK by bombesin leads to the phosphorylation and activation of c-Jun, which in turn enhances AP-1 transcriptional activity. mdpi.comresearchgate.net AP-1 regulates the transcription of genes involved in various cellular processes, including proliferation and differentiation. wikipedia.org Bombesin also influences the expression of other proto-oncogenes like c-myc and jun-B. nih.gov This regulation of immediate early genes is a key mechanism by which bombesin exerts its effects on cell growth and function. nih.govnih.gov

Transcription Factor/GeneRegulation by BombesinFunctional Significance
c-fos mRNA levels are increased. nih.govA component of the AP-1 transcription factor. wikipedia.org
c-jun mRNA levels are increased. nih.govA component of the AP-1 transcription factor; its activity is enhanced by JNK-mediated phosphorylation. mdpi.comwikipedia.org
AP-1 Activated through the increased expression and phosphorylation of its components. researchgate.netRegulates the transcription of genes involved in proliferation and other cellular processes. wikipedia.org
c-myc Expression is influenced by bombesin-activated pathways. nih.govPlays a role in the transition of cells from quiescence to proliferation. nih.gov
jun-B Expression is influenced by bombesin-activated pathways. nih.govInvolved in the cellular response to growth signals. nih.gov

mTOR Pathway Modulation

Bombesin acetate (B1210297), through its interaction with the gastrin-releasing peptide receptor (GRPR), has been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of fundamental cellular processes including cell growth, proliferation, survival, and metabolism. nih.govqiagen.com The aberrant activation of the PI3K/Akt/mTOR pathway is a frequent occurrence in various types of cancer, contributing to tumor progression. nih.gov

Research findings, particularly in the context of neuroblastoma, have elucidated the connection between GRPR activation and the mTOR cascade. In neuroblastoma cell lines that express GRPR, the activation of this receptor by ligands like bombesin is linked to cell proliferation and survival. nih.gov Studies have demonstrated that the knockdown of GRPR in these cells leads to a significant decrease in the phosphorylation of Akt (p-AKT), a central kinase in the pathway, and a reduction in phosphorylated p70S6 kinase (p-p70S6K), a key downstream effector of mTORC1. nih.gov The mTORC1 complex, when active, promotes protein synthesis by phosphorylating targets such as S6K1 and inhibiting the translation repressor 4E-BP1. medchemexpress.comyoutube.com

Furthermore, the modulation of this pathway by bombesin receptor signaling extends to the regulation of key inhibitory proteins. For instance, the knockdown of GRPR in aggressive neuroblastoma cells has been observed to increase the expression of the tumor suppressor PTEN (phosphatase and tensin homolog). nih.gov PTEN acts as a crucial negative regulator of the PI3K/Akt pathway by dephosphorylating phosphatidylinositol-3,4,5-triphosphate (PIP3), thereby antagonizing PI3K activity and inhibiting downstream signaling to Akt and mTOR. nih.govqiagen.com

The activation of the PI3K/Akt/mTOR signaling cascade is considered a significant factor in the development and progression of neuroblastomas, with evidence showing its hyperactivation in a large proportion of cases, often correlating with a poorer prognosis. nih.gov The ability of bombesin-like peptides to stimulate this pathway underscores their potential role in the pathobiology of cancers where GRPR is overexpressed. mdpi.com

The signaling cascade is initiated when a ligand like bombesin binds to its receptor, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to form the second messenger PIP3. medchemexpress.com This recruits Akt to the cell membrane where it is phosphorylated and activated. Activated Akt, in turn, can phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. medchemexpress.commdpi.com This inhibition of TSC allows the small GTPase Rheb to activate mTORC1, leading to the phosphorylation of its downstream targets and the promotion of cell growth and proliferation. medchemexpress.com

Table 1: Key Proteins in Bombesin Acetate-Mediated mTOR Pathway Modulation

This table summarizes the effects on key proteins within the PI3K/Akt/mTOR pathway following the modulation of Gastrin-Releasing Peptide Receptor (GRPR) signaling.

ProteinRole in PathwayObserved Effect of GRPR KnockdownReference
p-Akt Central kinase, activates mTOR signalingDownregulation nih.gov
p-p70S6K Downstream effector of mTORC1, promotes protein synthesisDownregulation nih.gov
PTEN Tumor suppressor, inhibits PI3K/Akt pathwayIncreased expression nih.gov
GRPR Bombesin receptor, initiates signalingN/A (Receptor targeted) nih.gov

Physiological and Biological Actions in Preclinical Models

Regulation of Cell Proliferation, Differentiation, and Apoptosis

Bombesin (B8815690) and GRP, acting through their respective receptors (BnRs), play a notable role in the regulation of cell proliferation, differentiation, and apoptosis, particularly in the context of neoplastic growth. Preclinical studies indicate that activation of BnRs can lead to mitogenic effects, stimulating tumor cell proliferation nih.govtandfonline.comresearchgate.net. Bombesin-like peptides have demonstrated potent growth-promoting effects on various human tumors and can function as autocrine growth factors, contributing to invasive growth in several cancer types researchgate.net.

In neuroblastoma cell lines, activation of GRPR has been associated with increased growth and proliferation. Studies employing selective GRPR antagonists have shown inhibition of neuroblastoma cell line growth nih.gov. Furthermore, experimental silencing of GRP in neuroblastoma cells resulted in a marked increase in apoptosis and a decrease in cell proliferation nih.gov. In breast cancer models, bombesin/GRP antagonists have effectively inhibited tumor growth. For example, antagonists RC-3940-II and RC-3095 suppressed the growth of MDA-MB-435 estrogen-independent human mammary cancers in preclinical models, with RC-3940-II achieving up to a 65% inhibition of tumor volume pnas.org. The mechanism behind this inhibition appears to involve the downregulation of BN/GRPRs on cancer cells, thereby blocking the stimulatory effects of autocrine BN-like peptides and potentially preventing the transactivation of ErbB/HER receptor family members pnas.org. Preclinical research also supports the role of bombesin receptor targeting in inducing apoptosis, as evidenced by observations of decreased cell proliferation and increased apoptosis in studies evaluating radionuclide therapy efficacy thno.org.

Table 1: Regulation of Cell Proliferation, Differentiation, and Apoptosis

Cancer Type/Cell LineBombesin/GRP ActionReceptor InvolvedEffect of Antagonist/InhibitionReference(s)
Neuroblastoma (e.g., SK-N-SH)Stimulates growth/proliferationGRPRGRPR antagonists inhibit growth nih.gov
Neuroblastoma (e.g., JF, SSK-N-SH)Growth promotionGRPRSilencing GRP increased apoptosis, decreased proliferation nih.gov
MDA-MB-435 Breast CancerStimulates growthGRPRAntagonists RC-3940-II, RC-3095 inhibit growth (40-65%) pnas.org
General tumor cellsStimulates proliferationBnRsBnR activation leads to mitogenic effects nih.gov
General tumor cellsStimulates invasive growthBnRsNot specified researchgate.net

Neuroendocrine Regulation and Gastrointestinal Tract Effects

Bombesin and GRP are key modulators of gastric acid and pancreatic exocrine secretions. Peripherally administered bombesin is a potent stimulator of gastric acid secretion, primarily by inducing gastrin release in species such as dogs and humans pancreapedia.orgmdpi.comnih.gov. Bombesin also stimulates the release of cholecystokinin (B1591339) (CCK) pancreapedia.org.

Regarding pancreatic secretion, bombesin and GRP have demonstrated stimulatory effects. In canine models, bombesin administration significantly increased pancreatic exocrine secretion, including volume, protein output, and trypsin release science.gov. The stimulation of plasma trypsin release appears to involve a cholinergic mechanism, distinct from the direct stimulation of pancreatic secretion science.gov. In pigs, bombesin infusion has been shown to stimulate exocrine pancreatic secretion, largely mediated by the release of CCK and gastrin nih.gov. Furthermore, bombesin has been observed to promote the growth of gastrointestinal tissues, including the pancreas, in rodents, leading to hyperplasia and hypertrophy pancreapedia.org. While peripheral administration of bombesin stimulates gastric acid secretion, its direct administration into the central nervous system has been shown to inhibit gastric acid secretion mdpi.com.

Table 2: Modulation of Gastric Acid and Pancreatic Exocrine Secretion

SpeciesSubstanceAction on Gastric Acid SecretionAction on Pancreatic Exocrine SecretionReceptor InvolvedReference(s)
DogsBombesin/GRPStimulates (via gastrin release)Stimulates (volume, protein output, trypsin release)Not specified pancreapedia.org, science.gov, nih.gov
PigsBombesinStimulates (via CCK and gastrin release)Stimulates (volume, protein output)Not specified pancreapedia.org, nih.gov
RatsBombesin/GRPInhibits (CNS administration)Stimulates growthNot specified nih.gov, mdpi.com
GeneralBombesinStimulatory (peripheral)StimulatoryNot specified medchemexpress.com

Bombesin and GRP are known to stimulate smooth muscle contraction in various tissues, including the gastrointestinal and urogenital tracts nih.govtandfonline.compancreapedia.orgfrontiersin.orgehu.eus. Both GRPR and NMBR mediate these contractile effects nih.gov.

Research in rabbits has investigated the developmental changes in bombesin-stimulated muscle contraction. Studies on gastric fundus and distal colon muscle strips revealed age-related alterations in responses to bombesin. In the gastric fundus, a transition from biphasic contractions (phasic and tonic components) in newborns to purely phasic contractions in weanling rabbits was observed. Additionally, the efficacy of bombesin-stimulated phasic contraction in the stomach significantly decreased in weanling rabbits compared to newborns nih.gov. In contrast, colon contractions in rabbits showed an age-related increase in response to bombesin nih.gov. These contractions in both tissues were unaffected by atropine (B194438) or tetrodotoxin, suggesting a direct interaction of bombesin with myocytes nih.gov.

Table 3: Smooth Muscle Contraction

TissueSpeciesBombesin/GRP ActionAge-Related ChangesReceptor InvolvedReference(s)
Gastric Fundus (circular muscle)RabbitStimulates contraction (phasic and tonic in newborn, phasic only in weanling)Decreased efficacy in weanling stomachNot specified nih.gov
Distal Colon (longitudinal muscle)RabbitStimulates contraction (tonic)Increased response in weanling colonNot specified nih.gov
Gastrointestinal Tract (stomach, intestine, gallbladder)MammalianStimulates contractionNot specifiedGRPR, NMBR pancreapedia.org, nih.gov, frontiersin.org, tandfonline.com, ehu.eus
Urogenital TractMammalianStimulates contractionNot specifiedGRPR, NMBR pancreapedia.org, frontiersin.org, ehu.eus

Central Nervous System (CNS) Mediated Effects

Bombesin and related peptides, including GRP, influence the central nervous system's regulation of feeding behavior and satiety. Preclinical studies suggest that bombesin can suppress food intake. In sheep, bombesin injected into the lateral ventricle demonstrated potency comparable to CCK-OP in suppressing feeding, indicating a role for bombesin in central satiety signaling psu.edu.

Evidence from rodent models supports the involvement of bombesin receptors in feeding regulation. Central administration of GRP or bombesin, which suppresses glucose intake, was blocked by infusing a GRPR antagonist into the fourth ventricle or by genetically knocking out GRPR in mice, underscoring the critical role of central GRPRs in mediating these effects frontiersin.org. The bombesin receptor subtype 3 (BRS-3) is also implicated; animals lacking this receptor exhibit obesity, highlighting its importance in energy homeostasis and satiety nih.govcambridge.orgcambridge.org. BRS-3 is expressed in CNS neurons containing orexin, a peptide vital for satiety, and pharmacological modulation of the BRS-3 pathway is being investigated as a potential therapeutic strategy for obesity nih.gov. Collectively, bombesin and GRP are recognized for their role in modulating feeding behavior and satiety through CNS mechanisms frontiersin.org.

Table 4: Regulation of Feeding Behavior and Satiety

SpeciesSubstanceAction on Feeding Behavior/SatietyCNS Region/Receptor InvolvedReference(s)
SheepBombesinSuppresses feeding (when injected into LV)CNS (LV) psu.edu
RatsGRP/BombesinSuppresses glucose intakeCentral GRPRs frontiersin.org
Obese/Lean SubjectsBombesinReduces food intakeNot specified cambridge.org, cambridge.org
GeneralBombesin/GRPModulates feeding behaviorCNS (orexin neurons, BRS-3) nih.gov, frontiersin.org
Animals lacking BRS-3N/ABecome obeseCNS (BRS-3) cambridge.org, cambridge.org

Bombesin-like peptides (BLPs), particularly GRP acting via the GRPR, are increasingly recognized for their involvement in central nervous system functions related to memory and fear behavior. Preclinical studies suggest that GRPR signaling in the CNS is crucial for regulating emotional responses and memory frontiersin.org. Bombesin administration has been observed to induce behavioral effects associated with stress, and bombesin receptor antagonists can attenuate these effects frontiersin.org.

More specifically, GRP has been implicated in fear memories, with research demonstrating that GRP-GRPR signaling enhances auditory fear memories in mice mdpi.comescholarship.orgbiorxiv.org. Studies have revealed that GRP selectively recruits disinhibitory cortical microcircuits, particularly vasoactive intestinal peptide (VIP)-expressing cells, within the auditory cortex escholarship.orgbiorxiv.org. Experimental knockout of GRPR in the auditory cortex has been shown to diminish fear memories in specific conditioning tasks escholarship.orgbiorxiv.org. Furthermore, drugs targeting the GRPR have demonstrated the capacity to enhance memory and ameliorate cognitive dysfunction in experimental models of amnesia, such as those associated with Alzheimer's disease (AD) demneuropsy.org. These findings collectively indicate that the GRPR pathway significantly modulates cognitive function and fear-related behaviors.

Table 5: Involvement in Memory and Fear Behavior

BehaviorSpeciesSubstanceEffectBrain Region/Receptor InvolvedReference(s)
Auditory Fear MemoryMiceGRPEnhancesAuditory Cortex (VIP cells, GRPR) escholarship.org, biorxiv.org
Cognitive Function/MemoryExperimental models of amnesia (AD)BLPs/GRPR drugsAmeliorate cognitive dysfunction, enhance memoryGRPR demneuropsy.org
Stress-associated behaviorGeneralBombesinInduces behavioral effects associated with stressCNS frontiersin.org
Fear MemoriesGeneralGRPImplicated in fear memoriesCNS (amygdala, hippocampus, prefrontal cortex) mdpi.com, frontiersin.org

Mentioned Compounds:

Bombesin

Bombesin acetate (B1210297)

Gastrin-Releasing Peptide (GRP)

Neuromedin B (NMB)

Gastrin-Releasing Peptide Receptor (GRPR)

Neuromedin B Receptor (NMBR)

Bombesin Receptor Subtype 3 (BRS-3)

Bombesin Receptor Subtype 4 (BBR4)

Cholecystokinin (CCK)

Cholecystokinin octapeptide (CCK-OP)

Vasoactive Intestinal Peptide (VIP)

RC-3940-II

RC-3095

Orexin

Litorin

Ranatensin (B1678805)

ErbB/HER receptor family

ErbB-2/HER-2

c-jun

c-fos

Epidermal Growth Factor (EGF)

Gastrin

Somatostatin

Pancreatic Polypeptide

Insulin (B600854)

Glucagon (B607659)

Amylin

Adrenocorticotropic hormone (ACTH)

Corticotropin-Releasing Hormone (CRH)

Luteinizing Hormone (LH)

Gonadotropin-Releasing Hormone (GnRH)

Prolactin

Growth Hormone

Thyroid-Stimulating Hormone (TSH)

Glucagon-Like Peptide-1 (GLP1)

Enteroglucagon

Gastric Inhibitory Peptide (GIP)

Neurotensin

PD176252

MK-5046

PD 168368

ML-18

Kuwanon G

Kuwanon H

BIM 23042 TFA

BA 1 TFA

BIM-26226

p-SCN-Bn-NOTA trihydrochloride

ICI 216140

NOTA-P2-RM26

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P

(D-Arg1,D-Pro2,D-Trp7,9,L-Leu11)-Substance P acetate

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

AMTG-DA1

BRS-3 receptor agonist-2

DSO-5a

GB-6

GRP (14-27) (human, porcine, canine)

GRPR antagonist-1

GRPR antagonist-2

TacBOMB2

Role in Pruritus and Nociception Pathways

Research indicates that the gastrin-releasing peptide (GRP) and its receptor (GRPR) are integral components in the transmission of itch signals nih.govnih.gov. GRP, acting through GRPR, is released by a subpopulation of dorsal horn excitatory interneurons in the spinal cord, which are activated by pruriceptive sensory neurons nih.govmedicaljournals.sebiorxiv.org. These GRPR-expressing neurons are crucial for relaying itch sensations to higher brain centers medicaljournals.sebiorxiv.org. Studies suggest that GRP directly activates capsaicin-sensitive dorsal root ganglion (DRG) neurons, leading to calcium flux and membrane depolarization nih.gov. Furthermore, GRPR signaling, potentially through the PI3Kγ/Akt pathway, has been implicated in mediating itch nih.gov. Blockade of GRPR or inhibition of PI3Kγ has been shown to significantly reduce GRP-induced scratching behavior in preclinical models nih.gov. The spinal transmission of itch signals requires sustained, repetitive activity of presynaptic GRP neurons and postsynaptic GRP signaling to drive GRPR neuron output, establishing a spinal gating mechanism for itch nih.gov.

Thermoregulation and Circadian Rhythm Modulation

Bombesin has demonstrated effects on thermoregulation, with injections into the preoptic/anterior hypothalamus of animals causing dose-related decreases in threshold temperatures for metabolic cold defense, cutaneous vasomotor tone, and respiratory rate researchgate.netnih.govnih.gov. These effects suggest a downward shift in the body's temperature set point nih.govnih.gov. Bombesin's influence on thermoregulation may involve the activation of warm inputs relative to cold inputs at the hypothalamic level, potentially through inhibition of the thyrotropin-releasing hormone (TRH) system and subsequent deactivation of central noradrenergic pathways nih.gov. Furthermore, bombesin receptor subtype-3 (BRS-3) has been suggested to play a role in regulating body temperature and energy homeostasis frontiersin.orgscience.govnih.gov. Studies indicate that BRS-3 agonists can increase metabolic rate and body temperature in mice nih.gov.

Metabolic Homeostasis and Energy Balance Regulation

Bombesin and its related peptides play a significant role in metabolic homeostasis and energy balance regulation. Bombesin has been shown to reduce food intake by promoting satiety, mediated through its action on the central nervous system, which is beneficial in managing obesity numberanalytics.comqmul.ac.ukbioengineer.orgnih.gov. Bombesin also influences glucose and lipid metabolism, potentially by stimulating insulin and glucagon release and enhancing insulin sensitivity numberanalytics.com. The bombesin receptor subtype-3 (BRS-3) is particularly noted for its role in regulating body weight, energy expenditure, and glucose homeostasis frontiersin.orgnih.govnih.govnih.gov. Selective BRS-3 agonists have demonstrated the ability to increase metabolic rate and reduce food intake and body weight in preclinical models nih.gov. Conversely, BRS-3 antagonists have been shown to increase food intake and body weight nih.gov.

Developmental Biology and Organogenesis (e.g., Lung Development)

Bombesin and its mammalian equivalent, GRP, are implicated in fetal lung development and organogenesis nih.govnih.govpnas.orgphysiology.orgresearchgate.netnih.gov. In preclinical studies, bombesin administration towards the end of gestation in utero led to increased DNA synthesis and saturated phosphatidylcholine (SPC) synthesis in fetal lung, indicating enhanced growth and maturation of type II cells nih.gov. In vitro studies using mouse fetal lung organ cultures showed that bombesin accelerated the uptake of thymidine (B127349) into DNA, leucine (B10760876) into protein, and choline (B1196258) into SPC, suggesting direct effects on growth and maturation nih.gov. Bombesin also induced growth and maturation of human fetal lung in organ culture nih.gov. Furthermore, bombesin/GRP can induce features of bronchopulmonary dysplasia (BPD), including interstitial fibrosis and diminished alveolarization, in newborn mice, with the GRPR appearing to mediate these effects nih.gov.

Inflammatory and Immune System Modulation

Bombesin-like peptides (BLPs) can influence inflammatory processes and modulate immune system responses.

Mast Cell Proliferation and Chemotaxis

Research indicates that BLPs can promote mast cell proliferation and chemotaxis atsjournals.orgatsjournals.orgnih.gov. Studies have shown that bombesin, gastrin-releasing peptide (GRP), neuromedin B (NMB), and a BRS-3 specific ligand can induce mast cell proliferation and chemotaxis in vitro atsjournals.orgatsjournals.orgnih.gov. In mice, intratracheal administration of bombesin led to an increased number of lung mast cells atsjournals.orgnih.gov. These observations suggest a mechanistic link between BLPs and chronic inflammatory lung diseases, potentially by increasing parenchymal mast cells, which may contribute to chronic inflammation and fibrosis atsjournals.orgatsjournals.org.

Role in Proinflammatory Cytokine Production

Bombesin receptor activation can lead to the release of pro-inflammatory cytokines. In the context of cancer immunotherapy, UniCAR T-cells redirected by bombesin targeting modules (TMs) against GRPR-positive cancer cells resulted in the secretion of key pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), and granulocyte-macrophage colony-stimulating factor (GM-CSF) mdpi.com. These cytokines are crucial for stimulating other immune mechanisms and cells involved in the anti-tumor response mdpi.com.

Pathophysiological Involvement in Disease Models

Role in Cancer Biology and Progression

Bombesin-like peptides are recognized as significant factors in the development and progression of several human cancers. nih.govresearchgate.net They exert their effects by stimulating cell growth, survival, and the creation of a supportive tumor microenvironment. mdpi.com The expression of bombesin (B8815690) receptors, particularly the gastrin-releasing peptide receptor (GRP-R), is a common feature in many malignancies, making this system a target for novel therapeutic strategies. nih.govmdpi.com

A key mechanism by which bombesin-like peptides drive cancer progression is through the establishment of autocrine and paracrine signaling loops. mdpi.comfrontiersin.org In an autocrine loop, a cancer cell produces and secretes a peptide like GRP, which then binds to receptors on the same cell's surface, stimulating its own growth. frontiersin.orgwikipedia.org This self-sustaining mechanism has been demonstrated in several cancer types.

For instance, human small-cell lung cancer (SCLC) cells are known to produce and secrete bombesin-like peptides (BLPs) and express high-affinity receptors for them. frontiersin.org Interrupting this loop with a monoclonal antibody that binds to these peptides has been shown to inhibit the growth of SCLC cells both in vitro and in vivo, providing strong evidence for their role as autocrine growth factors. frontiersin.org

Similarly, some human pancreatic cancer cell lines exhibit autocrine growth stimulation by bombesin. nih.govnih.gov These cells secrete bombesin and possess the necessary receptors, and their proliferation can be blocked by a specific bombesin antagonist. nih.govnih.gov In prostate cancer, the presence of both bombesin/GRP receptors and the expression of their ligands suggests that these peptides may act as autocrine or paracrine growth factors, contributing to tumor progression. nih.govresearchgate.netnih.gov

The bombesin peptide family is implicated in a wide array of specific cancers due to the frequent overexpression of its receptors on tumor cells. mdpi.com

Prostate Cancer: A high percentage of human prostate adenocarcinomas express receptors for bombesin/GRP. nih.govresearchgate.net Studies show that approximately 63% of primary prostate cancer specimens have high-affinity binding sites for these peptides. nih.gov The expression of GRP-R, Neuromedin B receptor (NMB-R), and Bombesin receptor subtype 3 (BRS-3) mRNA has been detected in prostate cancer tissues. nih.gov This suggests bombesin-like peptides play a regulatory role in the biology of both androgen-dependent and androgen-independent prostate cancer. nih.govnih.gov

Breast Cancer: Bombesin and GRP function as potent mitogens in a significant number of human breast cancers. bmbreports.org Receptors for bombesin/GRP have been identified in about one-third of breast carcinomas, and their presence suggests an involvement in tumor cell progression. bmbreports.org Bombesin has been shown to stimulate the proliferation of human breast cancer cell lines in culture. Antagonists of bombesin/GRP can inhibit the growth of estrogen-independent breast cancers.

Lung Cancer: Bombesin-like peptides are well-established as autocrine growth factors for small-cell lung cancer (SCLC). frontiersin.org SCLC cells produce these peptides and express the corresponding receptors, creating a feedback loop that stimulates their own proliferation. frontiersin.org

Pancreatic Cancer: The role of bombesin in pancreatic cancer is complex. Some studies indicate it may act as an autocrine growth factor for certain human ductal pancreatic cancer cell lines, stimulating their proliferation. nih.govnih.gov Conversely, one study found that chronic bombesin treatment inhibited the growth of a human pancreatic adenocarcinoma xenograft in nude mice, while simultaneously acting as a trophic agent for the normal mouse pancreas. The expression of GRP-R on pancreatic tumors makes it a target for imaging and therapy. nih.gov

Gastric Cancer: Bombesin/GRP can act as growth factors in gastric cancer. Human gastric cancer cell lines have been found to possess specific, high-affinity receptors for bombesin. In cell cultures, bombesin stimulates the growth of these cells, an effect that can be nullified by bombesin antagonists.

Neuroblastoma: Gastrin-releasing peptide (GRP), the mammalian equivalent of bombesin, is a trophic factor for highly vascular neuroblastomas. Bombesin treatment enhances neuroblastoma growth and stimulates the expression of angiogenic markers. GRP can function as an autocrine growth factor in human neuroblastoma, activating survival signaling pathways that promote cell cycle progression. mdpi.com

Glioma: GRP receptors have been found to be overexpressed in central nervous system tumors, including gliomas. mdpi.com In one study on a glioma cell line, both GRP-R and NMB-R mRNA were present, suggesting that GRP's effect on the growth of this cancer is likely mediated by a paracrine mechanism. mdpi.com

Below is a table summarizing the effects of bombesin/GRP in various cancer models.

Cancer TypeKey FindingsReported MechanismReferences
Prostate CancerHigh prevalence of GRP receptors; peptides may modulate tumor progression.Autocrine/Paracrine nih.govresearchgate.netnih.govnih.gov
Breast CancerStimulates proliferation of cancer cells; antagonists inhibit growth.Mitogenic signaling bmbreports.org
Lung Cancer (SCLC)Functions as an autocrine growth factor, stimulating clonal growth.Autocrine frontiersin.org
Pancreatic CancerStimulates proliferation in some cell lines; inhibits xenograft growth in one model.Autocrine/Complex nih.govnih.gov
Gastric CancerStimulates growth of cancer cells via specific receptors.Growth factor signaling
NeuroblastomaEnhances tumor growth and angiogenesis.Autocrine/Trophic factor mdpi.com
GliomaReceptors are overexpressed; GRP may act via paracrine mechanisms.Paracrine mdpi.commdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Bombesin and GRP are potent inducers of angiogenesis in certain cancers. In neuroblastoma models, bombesin treatment has been shown to significantly increase the expression of key angiogenic markers, including Vascular Endothelial Growth Factor (VEGF) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). This stimulation of the angiogenic pathway supports the growth of these highly vascular tumors.

The inhibition of the bombesin/GRP system with an antagonist or through gene silencing leads to suppressed tumor progression and vascularization. Furthermore, GRP signaling in neuroblastoma cells can increase the expression of proangiogenic factors like interleukin-8 (IL-8), which is believed to play a critical role in GRP-induced angiogenesis and the development of metastasis. mdpi.com

Contributions to Metabolic Disorders (e.g., Obesity, Diabetes Mellitus)

The bombesin receptor family, particularly the orphan receptor BRS-3, plays a significant role in energy and glucose homeostasis. Studies using knockout mice have been instrumental in uncovering this connection. Mice with a targeted deletion of the BRS-3 gene develop a distinct metabolic syndrome.

These BRS-3 knockout mice exhibit mild obesity, hyperphagia (increased food intake), reduced metabolic rates, and increased feeding efficiency. They also demonstrate impaired glucose metabolism and insulin (B600854) resistance, making them a potential model for studying human obesity and associated diseases like type 2 diabetes. The strong presence of BRS-3 in hypothalamic nuclei, which are central to regulating feeding behavior and energy metabolism, further supports its importance in these processes. These findings highlight BRS-3 as a promising novel target for the development of treatments for obesity and diabetes.

Role in Inflammatory Conditions (e.g., Rheumatoid Arthritis, Bronchopulmonary Dysplasia)

Bombesin-like peptides are also involved in the pathophysiology of certain inflammatory diseases.

Rheumatoid Arthritis (RA): This chronic autoimmune disease is characterized by joint inflammation. Evidence suggests that neuropeptides contribute to the inflammatory process. Studies have detected bombesin/GRP in the synovial fluid of patients with early arthritis, with levels correlating strongly with the number of inflammatory leukocytes. Furthermore, staining for GRP and its receptor has been observed in the inflammatory infiltrates of arthritic joints in murine models, suggesting that bombesin/GRP has marked effects on both the inflammatory process and articular chondrocytes. These findings indicate that interfering with the effects of GRP could be a potential therapeutic strategy for RA.

Bronchopulmonary Dysplasia (BPD): BPD is a chronic lung disease affecting premature infants, characterized by arrested lung development. Studies have shown that levels of bombesin-like peptides are elevated in infants who subsequently develop BPD. In premature baboon models of the disease, bombesin/GRP can induce features of BPD, including diminished alveolarization and interstitial fibrosis. Crucially, blocking these peptides with an antibody has been shown to improve alveolarization and reduce lung injury, suggesting that the overexpression of bombesin-like peptides is a key mediator of BPD.

Involvement in Vascular Pathologies (e.g., Vascular Smooth Muscle Cell Calcification)

Vascular calcification, the pathological deposition of calcium and phosphate (B84403) in blood vessels, is a regulated process similar to bone formation and is linked to significant cardiovascular morbidity. mdpi.com Recent evidence implicates gastrin-releasing peptide (GRP) in this process.

Studies have investigated the role of GRP in phosphate-induced vascular calcification, a key event in conditions like chronic kidney disease. mdpi.com It was found that inhibiting the GRP-GRP receptor axis, either through gene silencing or with a GRP receptor antagonist, significantly attenuated the calcification of vascular smooth muscle cells (VSMCs). mdpi.com This inhibition was associated with a reduction in VSMC apoptosis and osteogenic conversion. mdpi.com Moreover, treatment with a GRP receptor antagonist effectively lessened phosphate-induced calcium deposition in rat aortas both ex vivo and in a mouse model of chronic kidney disease in vivo. mdpi.com Other research has shown that GRP promotes the proliferation and migration of VSMCs, which are key events in the development of atherosclerosis. These findings identify the GRP system as a potential therapeutic target for diseases associated with excessive vascular calcification. mdpi.com

Bombesin Acetate Analogues and Derivatives Research

Design Principles for Receptor Agonists and Antagonists

The design of bombesin (B8815690) analogues is guided by the intended pharmacological effect—either to mimic the natural ligand's action (agonism) or to block it (antagonism). The development of these molecules follows robust strategies that incorporate structural, conformational, and topographical considerations. nih.gov

Agonists: Natural peptides typically function as agonists, binding to a receptor to initiate a cellular response. researchgate.net For bombesin, agonists are designed to activate bombesin receptors, which can be useful for certain therapeutic and imaging purposes. However, the growth-stimulatory effects of bombesin agonists in several types of cancer have raised safety concerns and prompted the development of antagonists. nih.gov

Antagonists: An antagonist binds to a receptor but does not activate it, thereby blocking the agonist from binding and eliciting a response. researchgate.net The primary goal in designing bombesin receptor antagonists is to create compounds that can bind to the receptor with high affinity without triggering the downstream signaling that leads to cell growth. nih.gov This is often achieved through specific structural modifications. Key strategies include:

Amino Acid Substitution: Introducing D-amino acids, such as D-Phe at position 6, is a common modification. mdpi.com

C-Terminal Modification: Altering the C-terminal end of the peptide, for instance, by replacing the Leu¹³–Met¹⁴ sequence with a Sta¹³–Leu¹⁴ pair (where Sta is statine), has been shown to confer potent antagonistic activity. nih.govmdpi.com This modification, combined with a D-Phe⁶ substitution, creates antagonists that can effectively block the receptor. mdpi.com

Peptidomimetics: Research has also explored replacing peptide bonds with more stable mimics to create antagonists. nih.gov

The development of antagonists is often considered a more straightforward process than that of agonists, as antagonists primarily require high binding affinity, whereas agonists must also induce a specific conformational change in the receptor to trigger a biological response. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, establishing the connection between a molecule's chemical structure and its biological activity. youtube.com For bombesin acetate (B1210297), these studies involve synthesizing and testing numerous analogues to understand how specific structural features influence receptor binding, selectivity, and function.

Importance of C-Terminal Sequence for Receptor Binding

The C-terminal portion of the bombesin peptide is critical for its ability to bind to its receptors. Bombesin and its mammalian homolog, gastrin-releasing peptide (GRP), share a highly conserved seven-amino-acid sequence at their C-terminus (Trp-Ala-Val-Gly-His-Leu-Met-NH₂), which is essential for high-affinity receptor binding. researchgate.net

Research evaluating truncated versions of the bombesin peptide has precisely defined the minimal length required for biological activity. nih.govnih.gov Studies using Swiss 3T3 cells demonstrated that:

Peptides corresponding to the C-terminal nine (nonapeptide) and eleven (undecapeptide) amino acids of bombesin were nearly as potent as the full-length peptide in binding to the receptor. nih.govnih.gov

The C-terminal heptapeptide (B1575542) was significantly less effective, requiring a concentration over 1,000 times higher to produce a similar response as the nonapeptide. nih.govnih.gov

The C-terminal pentapeptide was biologically inactive. nih.govnih.gov

Table 1: Effect of C-Terminal Peptide Length on Receptor Binding and Biological Activity

PeptideRelative Binding AffinityBiological Response (Protein Synthesis)
Bombesin (14 amino acids)HighHigh
Undecapeptide (11 C-terminal amino acids)HighHigh
Nonapeptide (9 C-terminal amino acids)HighHigh
Heptapeptide (7 C-terminal amino acids)IneffectiveVery Low (>1000-fold less potent)
Pentapeptide (5 C-terminal amino acids)IneffectiveInactive

Impact of Amino Acid Substitutions and Peptidomimetics

Modifying the amino acid sequence of bombesin is a key strategy to enhance its properties, such as receptor affinity, selectivity, and metabolic stability.

Amino Acid Substitutions:

Position 6: Introducing a D-phenylalanine (D-Phe) residue at position 6 has been reported to increase affinity for the GRP receptor (GRP-R). mdpi.com

Position 11: Replacing glycine (B1666218) (Gly) at position 11 with β-alanine (β-Ala) can yield peptides that are highly selective for the GRP-R. mdpi.com Other substitutions at this position, such as with N-methylglycine (sarcosine, Sar) or D-alanine (D-Ala), have been used to improve metabolic stability. nih.gov

Positions 13 & 14: The exchange of Leu¹³–Met¹⁴ for Sta¹³–Leu¹⁴ not only increases affinity for the GRP-R but also confers resistance to enzymatic degradation and contributes to antagonistic activity. mdpi.com

Peptidomimetics: To overcome the inherent instability of peptides, researchers have developed peptidomimetics, which replace susceptible amide bonds with more robust chemical structures. One such approach involves substituting an amide bond with a 1,2,3-triazole ring using click chemistry. nih.gov However, studies have shown that while this modification was tolerated in agonistic bombesin analogues, it led to a loss of receptor affinity in antagonistic analogues. nih.gov This suggests that agonists and antagonists may bind to the receptor in different ways, and modifications that work for one may not work for the other. nih.gov

Development of Pan-Bombesin Ligands and Receptor Subtype Selectivity

The mammalian bombesin receptor family includes three main subtypes: the neuromedin B receptor (NMB-R or BB₁), the gastrin-releasing peptide receptor (GRP-R or BB₂), and the orphan bombesin receptor subtype 3 (BRS-3 or BB₃). nih.govnih.govguidetopharmacology.org While the natural ligands GRP and neuromedin B (NMB) show selectivity for GRP-R and NMB-R, respectively, bombesin itself is non-selective and binds with high affinity to both GRP-R and NMB-R. nih.govresearchgate.net

This has led to two distinct research strategies: the development of receptor subtype-selective ligands and the creation of "pan-bombesin" ligands that can target multiple receptor subtypes simultaneously.

Receptor Subtype Selectivity: Selective ligands are desirable to minimize off-target effects. For example, GRP is highly selective for the GRP-R over the NMB-R. researchgate.net Significant effort has gone into creating synthetic analogues with high selectivity for a single receptor subtype, particularly BRS-3, which is implicated in metabolism and obesity. doi.orgnih.gov For instance, certain substitutions in the bombesin analogue [d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn(6–14) were found to produce analogues with moderate selectivity for the human BRS-3 receptor. doi.org

Pan-Bombesin Ligands: A pan-bombesin ligand, which binds with high affinity to all or most bombesin receptor subtypes, can be advantageous for cancer imaging and therapy, as tumors may express a mix of these receptors. researchgate.net A key example is the synthetic peptide [d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn(6–14), which was designed to have high affinity for GRP-R, NMB-R, and BRS-3. researchgate.net This analogue serves as a template for developing other broad-spectrum ligands. doi.org

Table 2: Receptor Selectivity Profile of Natural and Synthetic Bombesin Ligands

LigandBB₁ (NMB-R) AffinityBB₂ (GRP-R) AffinityBB₃ (BRS-3) AffinitySelectivity Profile
Bombesin (Natural)HighHighLowNon-selective (BB₁/BB₂)
Gastrin-Releasing Peptide (GRP)LowHighLowBB₂ Selective
Neuromedin B (NMB)HighLowLowBB₁ Selective
[d-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn(6–14)HighHighHighPan-Bombesin (BB₁, BB₂, BB₃)

Strategies for Enhanced Metabolic Stability

A major hurdle in the clinical use of peptide-based agents is their rapid degradation by enzymes in the body. mdpi.com Consequently, a significant area of bombesin research focuses on strategies to enhance the metabolic stability of its analogues.

Common approaches include:

Unnatural Amino Acid Substitution: As mentioned in SAR studies, replacing natural L-amino acids with unnatural ones (e.g., D-amino acids, N-methylated amino acids like sarcosine, or β-alanine) at positions susceptible to enzymatic cleavage can protect the peptide from degradation. nih.govmdpi.com

Peptide Bond Modification: Replacing labile peptide bonds with non-natural, protease-resistant linkers is another effective strategy. nih.gov

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide (PEGylation) can improve its pharmacokinetic profile. nih.gov This modification can increase the molecule's size, shielding it from enzymatic degradation and slowing its clearance from the body, although it may also affect binding kinetics. nih.gov

Introduction of Stable Linkers: Incorporating linkers made of amino acids like β-alanine can sometimes increase metabolic stability against certain proteases. mdpi.com

For example, the analogue [Psi13,14]BN, which contains a modified peptide bond, was found to have a metabolic half-life of 646 minutes, demonstrating high stability. nih.gov

Identification of Degradation Enzymes (e.g., Neutral Endopeptidase, Carnosinase)

Understanding which enzymes are responsible for degrading bombesin is crucial for designing stable analogues.

Neutral Endopeptidase (NEP): Extensive research has identified neutral endopeptidase (NEP), also known as neprilysin or CD10, as the primary enzyme responsible for the rapid degradation of bombesin-like peptides in the bloodstream. nih.govmdpi.comuky.edunih.gov NEP is an ectoenzyme found on the surface of various cells that hydrolyzes peptides at the amino side of hydrophobic residues. nih.gov The His¹²-Leu¹³ bond in some bombesin analogues is a known target for NEP cleavage. mdpi.com Designing analogues with modifications at or near this site, such as the Sta¹³ substitution, can confer resistance to NEP's action. mdpi.com

Carnosinase: Carnosinase is an enzyme that degrades the dipeptide carnosine (β-alanyl-L-histidine). researchgate.netmdpi.com While NEP is the major enzyme identified in bombesin degradation, the susceptibility of bombesin analogues to other peptidases, such as carnosinase, would depend on their specific chemical structure. For instance, analogues incorporating β-alanine could theoretically be targets for enzymes involved in dipeptide metabolism, although direct degradation of bombesin analogues by carnosinase is not a primary focus in the current literature. The main strategy remains to stabilize the peptide backbone against well-known peptidases like NEP.

Chelator and Spacer Effects on Ligand Properties

Chelator Effects: The chelator is responsible for stably binding the therapeutic or diagnostic radionuclide. Commonly used chelators for bombesin analogues include the macrocyclic agents DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid), and the acyclic agent DTPA (diethylenetriaminepentaacetic acid). nih.govnih.govinca.gov.br

DOTA is a versatile chelator used for stably binding a wide range of clinically relevant radiometals, including 177Lu and 68Ga. nih.gov DOTA-conjugated peptides often require heating for efficient radiolabeling. snmjournals.org In comparative studies, 111In-DOTA-bombesin analogues showed higher uptake in GRPR-positive tissues and better target-to-blood ratios compared to their DTPA counterparts. snmjournals.orgnih.gov

DTPA is an acyclic chelator that allows for radiolabeling with radiometals like 111In at lower temperatures, which can be advantageous. inca.gov.brnih.gov However, DTPA-conjugated peptides may exhibit different pharmacokinetic profiles. A comparison between a DOTA- and a DTPA-conjugated bombesin analogue showed that while both had similar receptor affinities, the DOTA-peptide had higher internalization in PC-3 cancer cells. inca.gov.brnih.gov

Spacer Effects: A spacer or linker is often introduced between the peptide sequence and the chelator to improve the biological properties of the conjugate. nih.govnih.gov Spacers can prevent the bulky chelator-radiometal complex from interfering with the peptide's ability to bind to its receptor. nih.gov The length, charge, and hydrophilicity of the spacer can modulate stability, binding affinity, and pharmacokinetics. nih.govresearchgate.net

Hydrophilic Spacers: Introducing hydrophilic spacers, such as those based on polyethylene glycol (PEG) or charged amino acids, can decrease liver uptake and promote renal excretion. nih.govacs.org Studies have shown that increasing the length of a mini-PEG spacer (from PEG2 to PEG6) in a NOTA-conjugated bombesin antagonist could be used to optimize targeting properties. nih.govdoaj.org For instance, the 68Ga-NOTA-PEG3-RM26 analogue showed lower liver uptake compared to other PEG-length variants. nih.govdoaj.org Similarly, incorporating a tri-glycine (GGG) spacer was found to be more promising for targeting GRPR than a tri-serine (SSS) spacer. nih.govresearchgate.net

Spacer Length: The length of the spacer is a crucial parameter. An early study showed that a bombesin analogue with an 8-carbon aliphatic spacer had a 100-fold higher binding affinity than an analogue with no spacer. nih.gov However, an excessive increase in spacer length or lipophilicity can reduce affinity. nih.gov Research on DOTA-conjugated antagonists with oligoethyleneglycol spacers of different lengths (PEG2, PEG4, PEG6, PEG12) found that the PEG4 and PEG6 analogues showed the best properties, with high tumor uptake and excellent tumor-to-kidney ratios. researchgate.net

ComponentExample(s)Effect on Ligand PropertiesReference
Chelator DOTAVersatile for various radiometals (e.g., 177Lu, 111In). 111In-DOTA analogues showed higher tumor uptake and internalization compared to DTPA versions. nih.govinca.gov.brsnmjournals.orgnih.govnih.gov
DTPAAllows for labeling with 111In at lower temperatures. May result in different pharmacokinetics compared to DOTA. inca.gov.brsnmjournals.orgnih.gov
NOTACommonly used for 68Ga labeling. NOTA-conjugated antagonists have shown favorable properties for in vivo imaging. nih.govnih.govdoaj.org
Spacer PEG-basedIncreases hydrophilicity, improves pharmacokinetics. Spacer length can be optimized to improve tumor-to-background ratios. nih.govresearchgate.netdoaj.org
Amino acid-based (e.g., Gly-Gly-Gly)Can improve biodistribution and plasma stability. The choice of amino acids influences overall properties. nih.govnih.govresearchgate.net

Radiolabeled Analogues for Preclinical Receptor Targeting Studies

Radiolabeled bombesin analogues are extensively investigated in preclinical studies as promising agents for the diagnosis and therapy of tumors that overexpress GRPR, such as prostate and breast cancers. nih.govnih.govnih.gov These studies, typically conducted using cancer cell lines and tumor-bearing animal models, are essential for evaluating the potential of new analogues before any clinical application. nih.govsnmjournals.org The research focuses on assessing receptor binding affinity, internalization, metabolic stability, and in vivo biodistribution to identify candidates with high tumor uptake and low accumulation in non-target organs. nih.govnih.govsnmjournals.org

A variety of radionuclides have been used to label bombesin analogues for preclinical evaluation, each suited for different imaging or therapeutic modalities:

99mTc-labeled Analogues: Technetium-99m is widely used for Single Photon Emission Computed Tomography (SPECT) imaging. nih.govmdpi.com Studies with 99mTc-labeled bombesin analogues have demonstrated their ability to visualize GRPR-expressing tumors. nih.govsnmjournals.org Modifications, such as the insertion of spacers and stabilization of the peptide sequence, have led to analogues with higher plasma stability and improved biodistribution, resulting in clear tumor visualization in SPECT/CT images of mouse models. nih.gov For example, [99mTc]Tc-DB1 showed good tumor uptake and retention in preclinical comparisons. nih.gov

68Ga-labeled Analogues: Gallium-68 is a positron emitter used for Positron Emission Tomography (PET), which offers higher sensitivity and resolution than SPECT. nih.govnih.gov Numerous 68Ga-labeled bombesin analogues, both agonists and antagonists, have been developed and studied. nih.govnih.gov For example, [68Ga]Ga-RM2, a GRPR antagonist, has been extensively studied and showed high sensitivity and specificity for detecting primary prostate and breast cancer in preclinical models and early clinical trials. nih.gov Another analogue, [68Ga]Ga-LW02060, demonstrated clear tumor visualization with high uptake (16.8 ± 2.70 %ID/g at 1h p.i.) and relatively low pancreas uptake in PC-3 tumor-bearing mice. mdpi.com

111In-labeled Analogues: Indium-111 is suitable for SPECT imaging and has been used to label both DOTA- and DTPA-conjugated bombesin analogues. nih.govnih.gov Preclinical comparisons showed that these analogues specifically bind to and are internalized by GRPR-expressing cells. snmjournals.orgnih.gov In animal models, [111In-DTPA-Pro1,Tyr4]BN was identified as a promising radioligand for the scintigraphy of GRP receptor-expressing tumors. snmjournals.org

177Lu-labeled Analogues: Lutetium-177 is a beta-emitting radionuclide used for targeted radionuclide therapy. nih.gov The bombesin agonist AMBA, when labeled with 177Lu, showed high therapeutic potential in several prostate cancer models. nih.gov More recent work has focused on developing antagonists, as they often show a better safety profile due to faster clearance from healthy, GRPR-positive organs like the pancreas. nih.govresearchgate.net Studies with 177Lu-labeled statine-based bombesin antagonists showed high tumor uptake and excellent tumor-to-kidney ratios in mice. researchgate.net

These preclinical studies have confirmed that both agonistic and antagonistic bombesin analogues can effectively target GRPR-positive tumors. nih.govnih.gov However, antagonists are often favored due to their superior pharmacokinetic profiles, particularly faster washout from non-target tissues, which is beneficial for both imaging and therapy. nih.govmdpi.com

Radiolabeled Analogue (Selected Examples)RadionuclideKey Preclinical Finding(s)Reference
[99mTc(CO)3]-(NαHis)Ac-BBS(7-14) derivatives99mTc (SPECT)Modifications (stabilization, spacers) led to higher plasma stability and improved biodistribution with better tumor-to-non-tumor ratios. nih.gov
[68Ga]Ga-RM268Ga (PET)Antagonist with improved binding affinity, metabolic stability, and high sensitivity for detecting prostate and breast cancer lesions. nih.gov
[68Ga]Ga-LW0206068Ga (PET)Agonist with high tumor uptake (16.8 ± 2.70 %ID/g) and low pancreas uptake in PC-3 tumor-bearing mice. mdpi.com
[111In-DTPA-Pro1,Tyr4]BN111In (SPECT)Showed high and specific binding in GRPR-positive tissues and was promising for tumor scintigraphy. snmjournals.orgnih.gov
[177Lu]Lu-AMBA177Lu (Therapy)Agonist that showed high therapeutic potential in various prostate cancer models. nih.gov
177Lu-labeled statine-based antagonists177Lu (Therapy)Showed high tumor uptake and excellent tumor-to-kidney ratios, indicating potential for radionuclide therapy. researchgate.net

Advanced Research Methodologies and Experimental Models

Peptide Synthesis and Purification Techniques

The creation of Bombesin (B8815690) and its analogues for research relies on precise chemical methods for synthesis and purification, ensuring the final product is suitable for sensitive biological assays.

Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Bombesin and its derivatives. This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. peptide.combachem.com The process begins by attaching the C-terminal amino acid to the resin. Subsequently, each cycle of amino acid addition consists of deprotecting the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. bachem.com The use of an insoluble support simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing. bachem.com For instance, Bombesin analogues with various C-terminal modifications have been successfully synthesized using an optimized solid-phase strategy. nih.gov Similarly, DOTA-coupled Bombesin peptides for imaging purposes are also constructed using conventional SPPS. researchgate.net Once the entire peptide sequence is assembled, it is cleaved from the resin support, typically using an acidolytic method. bachem.com

High-Performance Liquid Chromatography (HPLC) Following synthesis and cleavage from the resin, the crude peptide mixture must be purified. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose. This technique separates the desired peptide from impurities based on its hydrophobicity. hplc.eu The purity of the synthesized peptides, such as Bombesin acetate (B1210297), is routinely assessed by HPLC, with purities of ≥97% being common for commercially available research-grade products. Synthesized Bombesin analogs have been successfully purified to between 91-97% purity using RP-HPLC, which is essential for accurate biological evaluation. nih.gov

In Vitro Cell-Based Assays

To understand the biological activity of Bombesin acetate, a variety of cell-based assays are employed. These assays investigate receptor binding, cellular proliferation, receptor trafficking, and the activation of downstream signaling pathways.

Competitive radioligand binding assays are a fundamental tool for characterizing the affinity of Bombesin and its analogues for their receptors. giffordbioscience.com These assays are considered the gold standard for measuring ligand-receptor binding affinity due to their sensitivity and robustness. giffordbioscience.com The principle involves a radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]bombesin) competing with an unlabeled ligand (the test compound, such as this compound) for binding to the receptor on cell membranes or tissue sections. nih.govsnmjournals.org By measuring the concentration of the unlabeled ligand required to displace 50% of the radiolabeled ligand (the IC₅₀ value), the affinity of the test compound can be determined. giffordbioscience.com

These assays have been crucial in identifying the different Bombesin receptor subtypes (GRP-R, NMB-R, BB3) present in various human tumors and cell lines. nih.gov For example, studies on human prostate cancer cell lines (PC-3, DU-145, LNCaP) used ¹²⁵I-[Tyr⁴]bombesin binding assays to reveal the presence of high-affinity GRP receptors, though the number of binding sites varied significantly between the cell lines. nih.gov

Cell LineReceptor SubtypeKd (x 10-10 M)Binding Sites per Cell (x 103)
PC-3 GRP-R1.547.6
DU-145 GRP-R1.11.5
LNCaP GRP-R3.60.1
Data from a study characterizing Bombesin receptors in human prostate cancer cell lines. nih.gov

Bombesin and related peptides are known to be potent mitogens for certain cell types. innoprot.com Cell proliferation and viability assays are used to quantify this effect. A common method involves detecting the Ki-67 protein, a well-established marker of cell proliferation. atsjournals.orgnih.gov Cells are treated with Bombesin, and the percentage of Ki-67 positive cells is measured, typically by flow cytometry or immunohistochemistry. atsjournals.orgnih.gov

For example, studies on mast cells showed that treatment with 10 nM Bombesin resulted in a significant, 1.7-fold increase in Ki-67 labeling, indicating induced proliferation. atsjournals.org In therapeutic studies, the proliferation index (PI), determined by Ki-67 staining, is often used to assess the anti-tumor effects of Bombesin-targeted radionuclide therapies. nih.gov While a study on a copper-67-labeled Bombesin peptide for prostate cancer therapy noted extensive necrosis in treated tumors, the PI in the remaining viable tumor areas did not differ significantly from controls, highlighting the complexity of interpreting proliferation data in the context of broader therapeutic effects. nih.gov

Treatment GroupMean Proliferation Index (Ki-67 %)
Control (Saline) 38.1%
[⁶⁷Cu]Cu-SAR-BBN 50.3%
Data from an immunohistochemical staining assay on PC-3 tumor tissues following radionuclide therapy. The difference was not statistically significant. nih.gov

Upon binding by an agonist like Bombesin, G protein-coupled receptors are typically internalized into the cell. nih.gov This process is crucial for signal transduction and receptor regulation. Internalization studies often use radiolabeled or fluorescently labeled Bombesin analogues to track the movement of the peptide-receptor complex from the cell surface to the interior.

Research on Swiss 3T3 cells using ¹²⁵I-labeled gastrin-releasing peptide (GRP), a mammalian Bombesin-like peptide, demonstrated that the peptide is rapidly internalized within minutes at 37°C. nih.gov This internalization is a temperature-dependent process, being almost completely inhibited at 4°C. nih.gov Following internalization, the peptide is often degraded, while the receptor may be recycled back to the cell surface or degraded. nih.gov Interestingly, in Swiss 3T3 cells, while Bombesin-family peptides are rapidly internalized and degraded, this does not lead to a down-regulation of the cell surface receptors. nih.gov These studies are critical for the development of Bombesin-based agents for tumor imaging and therapy, as internalization is a key mechanism for delivering cytotoxic payloads into cancer cells. nih.gov

To confirm that receptor binding leads to a biological response, functional assays are employed to measure the activation of downstream signaling pathways.

Calcium Flux Assays Bombesin receptors, particularly the GRP-R, are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i). eurofinsdiscovery.com Calcium flux assays measure this rapid mobilization of intracellular calcium. nih.govnih.gov This is often done using calcium-sensitive fluorescent dyes, such as Fura-2/AM, or through aequorin-based bioluminescence assays. nih.govdrugtargetreview.com For instance, in PC-3 and DU-145 prostate cancer cells, 100 nM Bombesin induced a rapid and significant increase in intracellular calcium, confirming the functional activity of the GRP receptors in these cells. nih.gov The magnitude of the calcium release can be used to determine the agonistic or antagonistic properties of a Bombesin analogue. nih.gov

Cell LineBombesin (100 nM) Induced Calcium Mobilization
PC-3 >200% of baseline
DU-145 >100% of baseline
LNCaP No significant mobilization
Data from a study measuring intracellular calcium mobilization in response to Bombesin in prostate cancer cell lines. nih.gov

Reporter Gene Assays Reporter gene assays provide a method to measure the transcriptional activity resulting from the activation of a signaling pathway. nih.govthermofisher.comyoutube.com These assays are constructed by linking a transcriptional response element, which is responsive to a specific signaling pathway, to the gene for a readily measurable protein, such as luciferase or β-galactosidase. nih.govyoutube.com When a signaling pathway is activated by a ligand like Bombesin, the transcription factor binds to the response element, driving the expression of the reporter protein. youtube.com The amount of reporter protein produced, measured by its activity (e.g., light output for luciferase), is proportional to the activation of the signaling pathway. thermofisher.com These assays are powerful tools for high-throughput screening of compounds that modulate Bombesin receptor signaling. youtube.combpsbioscience.com

Biochemical and Molecular Biological Techniques

A variety of biochemical and molecular biological techniques are essential for a deeper understanding of Bombesin receptor expression and signaling at the molecular level.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to detect and quantify the messenger RNA (mRNA) transcripts of Bombesin receptors. It was instrumental in demonstrating that prostate cancer cell lines express the GRP-R transcript, but not the transcripts for the NMB-R or BB3 receptor subtypes. nih.gov

Western Blot Analysis: This method allows for the identification and characterization of receptor proteins. Cross-linking experiments followed by SDS-PAGE and Western blotting have been used to determine the molecular weight of the Bombesin receptor protein, identifying a band of approximately 85 kDa in PC-3 cells. nih.govsnmjournals.org

In Situ Hybridization: This technique is used to localize specific mRNA sequences within cells and tissues. It has been employed to confirm the presence of BB3 receptor mRNA in neuroendocrine tumors that were found to express the BB3 receptor protein, providing a direct link between gene expression and protein presence in the tumor microenvironment. nih.gov

Protein Expression and Localization Studies (e.g., Immunohistochemistry)

Immunohistochemistry has been a pivotal technique for visualizing the location of bombesin-like peptides and their receptors in various tissues. Studies have successfully used antibodies to detect the C-terminal portion of bombesin and gastrin-releasing peptide (GRP) in endocrine cells of the chicken proventriculus and in nerve fibers within the mammalian gut nih.gov. In the rat, bombesin/GRP-like immunoreactivity has been identified in approximately 5% of neurons in spinal sensory ganglia, specifically in small ganglion cells distinct from those containing substance P researchgate.net. This localization supports the concept of a primary sensory pathway involving bombesin-like peptides researchgate.net.

Novel antipeptide antibodies have been developed to specifically identify bombesin receptor subtypes, such as the gastrin-releasing peptide receptor (GRP-R) and bombesin receptor subtype-3 (BRS-3), in human tumor samples nih.gov. In formalin-fixed, paraffin-embedded human tumors, GRP-R was frequently detected in breast and prostate carcinomas, while BRS-3 was often found in prostate and pancreatic carcinomas and pituitary adenomas nih.gov. This technique has revealed that these receptors are often localized to the plasma membrane of tumor cells nih.gov. The specificity of these antibodies is confirmed through methods like Western blotting, cell surface staining of transfected cells, and observing the translocation of receptor immunostaining after exposure to bombesin nih.gov.

Table 1: Immunohistochemical Localization of Bombesin Receptors in Human Tumors

Gene Expression Analysis (e.g., mRNA quantification)

Analysis of gene expression provides insights into the regulation and functional significance of bombesin receptors. In fetal murine lung development, the gene expression of GRP-R, neuromedin B receptor (NMB-R), and BRS-3 shows distinct patterns semanticscholar.org. GRP-R expression is predominant in utero, while NMB-R and BRS-3 are expressed at specific embryonic and postnatal stages semanticscholar.org. These studies, utilizing techniques like mRNA quantification, have shown that all three receptor mRNAs are present in airway epithelium and mesenchymal cells, albeit in different relative patterns, and are regulated differently by factors like dexamethasone and bombesin semanticscholar.org.

In cancer research, gene expression analysis is crucial for validating the suitability of preclinical models. For instance, in the development of theranostics for prostate cancer, the expression of target receptors is confirmed at the mRNA level in cell line-derived xenografts mdpi.com. Quantitative real-time PCR is a standard method used to determine the relative expression levels of receptor genes, often normalized to a housekeeping gene like GAPDH nih.gov. This allows for a quantitative comparison of receptor expression across different cancer cell lines and tissues, guiding the selection of appropriate models for further studies mdpi.comnih.gov.

Proteolytic Degradation Studies (e.g., in vitro serum stability)

The therapeutic efficacy of peptide-based agents like this compound is often limited by their rapid degradation by proteases in the bloodstream. Consequently, in vitro stability studies are a critical component of preclinical development. These studies typically involve incubating the peptide in serum, plasma, or other biological fluids and measuring its concentration over time.

Bombesin has been shown to be stable in human serum for 5 hours at 4°C and 2 hours at 21°C elsevierpure.com. However, in plasma, its stability is reduced, with about half of it being degraded by 5 hours at 4°C elsevierpure.com. The degradation of bombesin-like peptides in circulation is primarily attributed to the ectoenzyme neprilysin (NEP) mdpi.com. Studies have shown that the stability of bombesin analogs can be significantly enhanced by chemical modifications, such as substitutions at specific amino acid positions, which confer resistance to NEP-mediated cleavage mdpi.com. For example, a Sar11-substituted bombesin analog showed significantly higher stability in mouse blood compared to its predecessor mdpi.com.

It is important to note that peptide stability can vary significantly between different matrices, such as fresh blood, serum, and plasma, due to the activation or inhibition of proteases during sample preparation semanticscholar.orgresearchgate.net. Peptides are generally degraded faster in serum than in plasma, but are surprisingly more stable in fresh blood semanticscholar.orgresearchgate.net. These findings highlight the importance of choosing the appropriate in vitro model to accurately predict in vivo stability.

Table 2: In Vitro Stability of a Bombesin Analog ([111In]In-DOTAGA-PEG2-RM26) in Mouse Blood

Ex Vivo and In Vivo Animal Models

Animal models are indispensable for evaluating the biological activity, pharmacokinetics, and therapeutic potential of this compound and its analogs in a whole-organism context.

Genetically Modified Animal Models (e.g., Receptor Knockout Mice)

The development of receptor knockout mice has been instrumental in dissecting the specific physiological roles of the different bombesin receptor subtypes. By selectively deleting the genes for GRP-R, NMB-R, or BRS-3, researchers can observe the resulting phenotypes and infer the functions of these receptors.

Mice with a targeted disruption of the BRS-3 gene (BRS-3 knockout mice) develop a distinct phenotype characterized by obesity, hypertension, impaired glucose metabolism, and hyperphagia nih.govoup.com. These mice also exhibit a reduced metabolic rate and increased feeding efficiency nih.gov. Studies in these models have been crucial for establishing the role of BRS-3 in energy homeostasis and feeding behavior nih.govnih.gov. Similarly, the use of GRP-R and NMB-R knockout mice has helped to delineate the roles of these receptors in satiety and other physiological processes nih.gov. For instance, studies in NMB-R-null mice have shown that this receptor is involved in bombesin-induced mast cell hyperplasia in the lungs atsjournals.org.

Xenograft Models for Receptor Targeting and Pathophysiological Studies

Xenograft models, in which human tumor cells are implanted into immunocompromised mice, are the workhorse for in vivo studies of bombesin-based cancer diagnostics and therapeutics. These models are used to evaluate the tumor-targeting capabilities of radiolabeled bombesin analogs and to assess the anti-tumor efficacy of bombesin-based therapies.

Numerous studies have utilized xenograft models of prostate, breast, pancreatic, and small-cell lung cancer, which are known to overexpress bombesin receptors nih.govsnmjournals.orgsnmjournals.orgnih.govnih.gov. For example, in mice bearing PC-3 human prostate cancer xenografts, radiolabeled bombesin analogs have demonstrated specific uptake in the tumor, allowing for clear visualization with imaging techniques like PET nih.govsnmjournals.orgsnmjournals.org. These models have also been used to show that bombesin receptor antagonists can inhibit tumor growth bohrium.comfrontiersin.org. The choice of the animal model is critical, as species differences in receptor binding affinity can impact the translational relevance of the findings researchgate.net.

Table 3: Tumor Uptake of a Radiolabeled Bombesin Analog ([111In]-DOTA-8-Aoc-BBN[7–14]NH2) in PC-3 Xenografts

Physiological and Behavioral Assessments in Rodent Models

Rodent models are widely used to investigate the physiological and behavioral effects of this compound. These assessments can range from measuring changes in food intake and metabolic parameters to evaluating effects on the central nervous system.

Peripherally administered bombesin has been shown to produce a potent and dose-related reduction in food intake in rats and mice nih.gov. This effect on satiety is a key area of investigation. In BRS-3 knockout mice, behavioral assessments have revealed alterations beyond feeding, including changes in taste preference and decreased spontaneous activity nih.gov. These findings suggest a broader role for BRS-3 in regulating behavior. More complex behavioral tests, such as the forced swim test for depression-like behavior and the rotarod test for motor coordination, can be employed to assess the neuropsychiatric effects of bombesin and its analogs bienta.net. Physiological parameters like blood pressure can also be non-invasively monitored in these models to provide a comprehensive understanding of the systemic effects of this compound bienta.net.

Analytical Characterization of Peptides and Analogues (e.g., HPLC, ITLC)

The characterization of this compound and its synthetic analogues is crucial to ensure their purity, identity, and stability, which are prerequisites for their use in further biological and clinical studies. High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are cornerstone techniques for the analysis and purification of these peptides. nih.gov

RP-HPLC separates molecules based on their hydrophobicity. In the context of Bombesin peptides, this technique is widely used to assess the purity of the final product, often achieving purity levels of ≥97%. tandfonline.comnih.gov For radiolabeled Bombesin analogues, specialized radio-HPLC systems are used to determine radiochemical purity, which is a critical parameter for imaging and therapeutic agents. snmjournals.org For instance, studies on radiolabeled Bombesin derivatives have demonstrated the ability of RP-HPLC to separate the labeled peptide from free radionuclides and other impurities, confirming radiochemical purities often exceeding 95%. snmjournals.orgacs.org

Mass spectrometry (MS) is another indispensable tool for the characterization of Bombesin peptides. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight of the synthesized peptides, verifying that the correct amino acid sequence has been produced. upc.edugrowkudos.commdpi.com ESI-MS can be coupled with liquid chromatography (LC-MS) to provide both separation and mass identification in a single run. nih.gov

Instant Thin-Layer Chromatography (ITLC) is a simpler and faster chromatographic technique often employed for the routine quality control of radiolabeled peptides like [67Cu]Cu-SAR-BBN, providing a quick assessment of radiochemical purity. snmjournals.org

The following table summarizes the application of various analytical techniques in the characterization of Bombesin and its analogues as reported in several studies.

Analytical TechniqueApplicationCompound ExampleKey Findings
HPLC / RP-HPLC Purity assessment, PurificationThis compound salt hydratePurity of ≥97% confirmed. tandfonline.comnih.gov
Purification and chemical stability analysisBBN/C1-C2 (knottin-modified bombesin)Initial purity of 95.1%; chemical stability of 90.1% after 168h. upc.edu
Analysis and separationDOTA-conjugated Bombesin antagonistUsed C-18 column with TFA/acetonitrile gradient for purification. nih.gov
Radio-HPLC Radiochemical purity and stability[67Ga]-DOTA-Bombesin (7-14) NH2Labeling yield of 95±1.25% determined. acs.org
Radiochemical purity assessment[67Cu]Cu-SAR-BBNAchieved >95% radiochemical purity. snmjournals.org
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight confirmationNeoBOMB1Calculated [M+H]⁺: 1575.8; Found: 1576.0. growkudos.com
Peptide identity confirmationN4-conjugated GRPR ligandsConfirmed identity of novel Bombesin derivatives. diva-portal.org
Analysis of peptide conjugatesRM26-conjugatesConfirmed expected molecular weights of final products. mdpi.com
ITLC Radiochemical purity[67Cu]Cu-SAR-BBNUsed as a complementary method to radio-HPLC for purity check. snmjournals.org

Computational and In Silico Approaches

Computational methods are increasingly vital in the field of peptide-based drug discovery. These in silico approaches accelerate the design and optimization of novel Bombesin analogues by providing insights into their structure, binding modes, and structure-activity relationships, thereby reducing the reliance on time-consuming and expensive experimental screening. nih.gov

The design of novel Bombesin ligands focuses on modifying the original peptide sequence to enhance properties like receptor affinity, selectivity, stability, and pharmacokinetic profiles. mdpi.com A primary goal is the development of analogues that can act as either potent agonists (to mimic the natural ligand's effect) or antagonists (to block the receptor), which are particularly valuable for cancer therapy. snmjournals.orgmdpi.com

Optimization strategies often involve:

Amino Acid Substitution: Replacing specific amino acids in the Bombesin sequence. For example, substitutions at the Gln⁷-Trp⁸ site within the pharmacophore of the MJ9 peptide have been shown to optimize pharmacokinetics and improve tumor-to-background contrast in imaging studies. mdpi.com

N- and C-terminal Modifications: The C-terminal heptapeptide (B1575542) of Bombesin is essential for receptor binding. mdpi.com Modifications are often made at the N-terminus, for instance, by conjugating chelating agents (like DOTA or NOTA) to attach radiometals for imaging (e.g., ⁶⁸Ga, ⁶⁴Cu) or therapy (e.g., ¹⁷⁷Lu, ⁶⁷Cu) without compromising receptor affinity. nih.govnih.gov

Introduction of Spacers: Incorporating linkers, such as mini-PEG chains, between the peptide and a chelator can influence the biodistribution and pharmacokinetic properties of the resulting radiopharmaceutical. diva-portal.org

Stabilization Strategies: To overcome the low in vivo stability of peptides due to enzymatic degradation, modifications like incorporating unnatural amino acids or using stabilizing scaffolds like knottins are explored. upc.edumdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of this compound, QSAR studies can be employed to predict the receptor binding affinity or functional activity of newly designed analogues based on their physicochemical properties and structural features (descriptors). nih.gov

A typical QSAR model for Bombesin analogues would take the form: Activity = f (Molecular Descriptors)

Where:

Activity is a quantitative measure of a biological effect, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for receptor binding. acs.org

Molecular Descriptors are numerical values that encode different aspects of a molecule's structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Although specific, detailed QSAR studies on Bombesin analogues are not extensively published in the provided context, the principles of QSAR are fundamental to rational drug design. nih.govmdpi.com By analyzing a dataset of Bombesin analogues with known activities, a QSAR model could identify key structural features that are either beneficial or detrimental to receptor binding. This information can then guide the in silico design of new peptides with potentially higher potency and selectivity, prioritizing which compounds to synthesize and test experimentally. mdpi.com

Understanding the three-dimensional (3D) interaction between a Bombesin ligand and its receptor is crucial for rational drug design. Since the experimental structures of Bombesin receptors (which are G-protein coupled receptors, GPCRs) are often unavailable, homology modeling is used to build a 3D model of the receptor based on the known crystal structure of a related, homologous protein (a template). tandfonline.comupc.eduprotocols.io For example, 3D models of the human Bombesin receptor subtype-3 (BRS-3 or BB3) and the BB1 receptor have been constructed using templates like the neurotensin receptor or adrenergic receptors. tandfonline.comnih.gov

Once a 3D model of the receptor is generated, molecular docking is performed. This computational technique predicts the preferred orientation and conformation of a ligand (e.g., a Bombesin analogue) when it binds to the receptor's binding site. nih.govupc.edu The docking process generates a series of possible binding poses and scores them based on the predicted binding energy, which reflects the stability of the ligand-receptor complex.

These in silico studies provide valuable insights into:

Key Binding Interactions: Identifying the specific amino acid residues in the receptor that form crucial hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.gov

Pharmacophore Definition: Defining the essential 3D arrangement of chemical features in a ligand that is necessary for biological activity. This pharmacophore model can then be used to screen virtual libraries for novel chemical scaffolds. nih.gov

Structure-Activity Relationship Rationalization: Explaining why certain modifications to a peptide's structure lead to increased or decreased affinity and selectivity. For instance, modeling has been used to understand the subtle differences that provide selectivity for nonpeptide antagonists between the BB1 and BB2 receptors. nih.gov

By combining homology modeling with molecular dynamics (MD) simulations, researchers can further refine the receptor model and simulate the dynamic behavior of the ligand-receptor complex over time, providing a more accurate picture of the binding event. tandfonline.comupc.edu

Future Directions and Translational Research Avenues Preclinical Focus

Elucidation of Novel Functions for Orphan Receptors and Extended Peptide Forms

Research continues to explore the full spectrum of bombesin-like peptide (BLP) activities and the roles of their corresponding receptors, particularly the orphan receptor subtype 3 (BRS-3 or BB3). BRS-3, an orphan G-protein coupled receptor (GPCR) within the bombesin (B8815690) receptor family, does not bind natural bombesin peptides with high affinity, yet knockout studies reveal its crucial involvement in metabolic homeostasis, glucose regulation, and feeding behavior, suggesting potential therapeutic implications for obesity and diabetes nih.govresearchgate.net. Future preclinical efforts aim to identify specific ligands for BRS-3 to fully elucidate its physiological and pathophysiological functions researchgate.net.

Furthermore, extended peptide forms of bombesin and gastrin-releasing peptide (GRP) have demonstrated biological activity, including the stimulation of neoplastic cell proliferation nih.govoup.com. Preclinical investigations are ongoing to characterize the specific functions and receptor interactions of these naturally occurring or synthetically modified peptide variants, potentially uncovering new therapeutic targets or diagnostic probes beyond the well-established GRP receptor (GRPR or BB2) nih.gov.

Development of Highly Selective and Potent Receptor Modulators

A significant focus in preclinical research is the design and synthesis of highly selective and potent modulators of bombesin receptors, particularly GRPR. While agonists have shown promise, antagonists are increasingly favored due to potentially reduced side effects and improved pharmacokinetic profiles, such as higher tumor uptake and faster washout from normal tissues mdpi.comsnmjournals.orgmdpi.commdpi.com. Efforts are directed towards developing novel peptide or non-peptide ligands that exhibit enhanced affinity and specificity for GRPR, while minimizing interactions with other bombesin receptor subtypes (BB1 and BB3) guidetopharmacology.orgnih.govplos.org. Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to optimize peptide sequences, linker strategies, and chelator conjugation for improved in vivo stability and targeting efficacy mdpi.commdpi.com.

Exploration of Mechanistic Roles in Underexplored Biological Systems

Beyond oncology, bombesin-like peptides and their receptors are implicated in a range of physiological and pathological processes that warrant further preclinical exploration. GRPR signaling is involved in mediating pruritus (itching), lung development and injury, and central nervous system (CNS) functions such as learning and memory researchgate.netnih.govguidetopharmacology.org. Preclinical studies are investigating the specific mechanisms by which GRPR activation influences these systems, with potential therapeutic applications for conditions like Alzheimer's disease and chronic pain revvity.comdemneuropsy.orgscielo.br. The role of BB1 receptor in satiety, anxiety, and fear responses, and BB3 receptor in metabolic regulation and obesity, are also active areas of preclinical research, aiming to leverage these pathways for novel therapeutic interventions nih.govresearchgate.netresearchgate.netnih.gov.

Preclinical Investigation of Targeted Research Probes and Therapies

The development of targeted research probes and therapies is a cornerstone of bombesin receptor-focused preclinical research. Radiolabeled bombesin analogs, both agonists and antagonists, are extensively investigated for their utility in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging for diagnosing and staging GRPR-positive tumors, such as prostate, breast, and lung cancers plos.orgresearchgate.netnih.govrevvity.complos.orgcrimsonpublishers.comsnmjournals.orgresearchgate.netacs.orgsnmjournals.org. These radioligands are designed to deliver diagnostic radionuclides (e.g., 68Ga, 64Cu, 111In) or therapeutic radionuclides (e.g., 177Lu, 212Pb) to tumors expressing GRPR, forming the basis of theranostic approaches mdpi.comthno.orgopenmedscience.comsnmjournals.orgubc.ca.

Additionally, peptide-drug conjugates (PDCs) and targeted liposomes are being developed to deliver cytotoxic agents directly to tumor cells, enhancing therapeutic efficacy while minimizing systemic toxicity mdpi.comfrontiersin.org. Preclinical studies are optimizing linker chemistries, peptide modifications (e.g., lipid conjugation), and drug payloads to improve the potency and selectivity of these delivery systems frontiersin.org.

Table 1: Examples of Preclinically Investigated Bombesin Receptor Ligands

Ligand TypeExample Analog(s)Target ReceptorPrimary Application FocusCitation(s)
Agonists BBN(7-14), NeoBOMB1, AMBAGRPR (BB2)Imaging, early therapy development mdpi.comnih.govrevvity.comcrimsonpublishers.comsnmjournals.org
Antagonists RM26, JMV4168, [D-Phe6,Sta13,Leu14]BBN(6–14)GRPR (BB2)Imaging, therapy, improved pharmacokinetics, reduced side effects mdpi.comsnmjournals.orgmdpi.commdpi.comthno.orgnih.gov
Radiolabeled 68Ga-RM2, 177Lu-RM2, 68Ga-AMBA, 111In-DTPA-BNGRPR (BB2)PET/SPECT Imaging, Targeted Radionuclide Therapy (Theranostics) plos.orgresearchgate.netnih.govdemneuropsy.orgrevvity.comacs.orgsnmjournals.orgthno.orgsnmjournals.orgacs.orgsnmjournals.orgnih.gov
Fluorescent Probes IVISense™ Bombesin Receptor 680 (BRS-680)GRPR (BB2)Preclinical optical imaging of receptor expression revvity.complos.org
Peptide-Drug Conjugates Tubulysin-Bombesin ConjugatesGRPR (BB2)Targeted delivery of cytotoxic agents frontiersin.org
BRS-3 Ligands MK-7725, Licoisoflavone A (LIA)BRS-3 (BB3)Metabolic homeostasis, obesity, glucose regulation nih.govresearchgate.net

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

Future preclinical research will increasingly integrate multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) to gain a comprehensive understanding of bombesin acetate (B1210297) signaling pathways and their dysregulation in disease states. By analyzing global changes in gene expression, protein profiles, and metabolic pathways in response to bombesin or its receptor modulators, researchers can identify novel downstream targets, signaling cascades, and potential resistance mechanisms. This systems biology approach is vital for uncovering the intricate roles of bombesin signaling in diverse biological contexts, from cancer cell proliferation and metastasis to CNS function and metabolic regulation, thereby facilitating the identification of new therapeutic targets and biomarkers.

Refinement of Preclinical Animal Models for Translational Relevance

The translation of preclinical findings into clinical applications hinges on the development and refinement of appropriate animal models. While various cancer cell lines (e.g., PC-3, HT-29) and xenograft models in rodents are widely used, significant species differences in bombesin receptor pharmacology have been identified snmjournals.orgresearchgate.net. Preclinical studies are increasingly focused on selecting and validating animal models that accurately reflect human GRPR expression, binding affinity, and signaling pathways. This includes utilizing human tumor xenografts in immunocompromised mice and, where applicable, genetically engineered mouse models (e.g., B-Grpr-iCre mice) that allow for precise manipulation of GRPR expression or signaling biocytogen.com. Such refined models are critical for accurately predicting the efficacy and safety of bombesin-targeted therapies in humans.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Bombesin acetate, and how do they influence receptor binding?

  • This compound is a 14-amino acid peptide isolated from Bombina bombina skin, with mammalian homologs neuromedin B and gastrin-releasing peptide (GRP). Its C-terminal region is critical for binding to bombesin receptors (BB1, BB2, BB3). Structural analogs like [D-Phe12]-Bombesin acetate are used to study receptor subtype specificity, as modifications alter binding affinity and functional outcomes .
  • Methodological Tip: Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to analyze conformational stability. Validate receptor binding via competitive radioligand assays with controls for nonspecific interactions .

Q. How should this compound be formulated for in vivo studies to ensure stability and bioactivity?

  • A standard protocol involves dissolving this compound in DMSO (e.g., 50 μL), followed by sequential addition of PEG300 (300 μL), Tween 80 (50 μL), and ddH₂O (600 μL) to achieve a homogeneous solution. Store aliquots at -80°C for long-term stability .
  • Methodological Tip: Monitor peptide aggregation via dynamic light scattering (DLS) and validate bioactivity using cell-based assays (e.g., calcium flux in BB2-expressing HEK293 cells) before in vivo administration .

Q. What analytical methods are essential to confirm the identity and purity of this compound analogs?

  • For new analogs, perform high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and reverse-phase HPLC (≥95% purity). For known compounds, compare retention times and spectral data with literature .
  • Methodological Tip: Include elemental analysis and amino acid sequencing (Edman degradation or LC-MS/MS) for novel peptides. Document batch-specific impurities (e.g., trifluoroacetic acid (TFA) residues) if they impact assays .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis be minimized for sensitive bioassays?

  • Research-grade peptides often exhibit variability in salt content, solubility, and impurities. Request additional quality control (QC) measures:

  • Peptide content analysis (via UV absorbance at 280 nm) to standardize concentrations.
  • TFA removal validation (e.g., ion chromatography) if residual TFA interferes with cell viability .
    • Methodological Tip: Use internal reference standards (e.g., a stable isotope-labeled analog) in LC-MS workflows to normalize batch effects in longitudinal studies .

Q. What experimental strategies elucidate the differential activation of Bombesin receptor subtypes (BB1, BB2, BB3)?

  • Use subtype-selective agonists/antagonists:

  • BA 1 acetate (IC₅₀: 0.26 nM for BB1, 1.55 nM for BB2) to probe BB1-specific signaling.
  • [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate as a pan-bombesin receptor antagonist to block constitutive signaling .
    • Methodological Tip: Combine CRISPR-edited receptor knockout models with G-protein biosensors (e.g., BRET assays) to map subtype-specific Gα coupling (e.g., Gαq for BB2) .

Q. How should contradictory findings about this compound’s role in cancer cell apoptosis be reconciled?

  • Analyze variables such as:

  • Cell line specificity : BB2 overexpression in certain cancers (e.g., prostate) may enhance pro-apoptotic effects.
  • Dose-dependent effects : High concentrations may induce off-target receptor activation .
    • Methodological Tip: Conduct meta-analyses using PRISMA guidelines, stratifying studies by model system, dosing regimen, and receptor expression profiles. Use funnel plots to assess publication bias .

Q. What controls are critical in receptor binding assays to validate this compound specificity?

  • Include:

  • Negative controls : Receptor-negative cell lines or tissues.
  • Competitive blockers : Excess unlabeled this compound to confirm saturable binding.
  • Orthogonal validation : siRNA-mediated receptor knockdown to correlate binding with functional readouts .

Methodological Resources

  • Data Presentation : Avoid duplicating tables/figures in text; use supplemental files for raw datasets (e.g., HPLC chromatograms, dose-response curves) .
  • Hypothesis Formulation : Frame hypotheses as logical extensions of background literature (e.g., "Because this compound activates BB2-mediated ERK pathways, we expect...") rather than declarative statements .
  • Ethical Compliance : For animal studies, detail participant selection criteria and justify sample sizes using power analysis to meet institutional review board (IRB) standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.